Dienogest-d5
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H25NO2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4-trideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2,12D |
InChI Key |
AZFLJNIPTRTECV-HIAZGCQNSA-N |
Isomeric SMILES |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CCC3=C2CC(C1=O)([2H])[2H])C)(C([2H])([2H])C#N)O |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Origin of Product |
United States |
Foundational & Exploratory
Dienogest-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Dienogest-d5. It also delves into the well-established signaling pathways of its parent compound, Dienogest, offering valuable context for its biological activity. This document is intended to serve as a detailed resource for professionals in research and drug development.
Chemical Properties and Structure
This compound is the deuterium-labeled analog of Dienogest, a synthetic progestogen. The incorporation of five deuterium atoms provides a stable isotopic label, making it an invaluable tool in analytical and pharmacokinetic research, primarily as an internal standard for the quantification of Dienogest in biological matrices.[1]
The fundamental chemical and physical properties of this compound are summarized in the tables below.
General and Physical Properties
| Property | Value |
| Appearance | Pale beige to yellow solid |
| Melting Point | 210-212 °C |
| Solubility | Soluble in Chloroform, Methanol |
| Storage Temperature | -20 °C |
Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4-d3)acetonitrile-d2 |
| Molecular Formula | C₂₀H₂₀D₅NO₂ |
| Molecular Weight | 316.45 g/mol |
Experimental Protocols
While specific, detailed synthesis protocols for this compound are proprietary and not publicly available, the synthesis would follow the general synthetic routes established for Dienogest, utilizing deuterated starting materials or reagents at appropriate steps. Several methods for the synthesis of the parent compound, Dienogest, have been published, typically starting from estra-4,9-diene-3,17-dione.[2][3][4][5]
The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6][7][8] Below is a representative protocol for the quantification of Dienogest in human plasma using this compound as an internal standard.
Quantification of Dienogest in Human Plasma using LC-MS/MS
This protocol outlines a general procedure and should be optimized and validated for specific laboratory conditions and instrumentation.
Objective: To determine the concentration of Dienogest in human plasma samples.
Materials:
-
Human plasma samples
-
Dienogest analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate, analytical grade
-
Water, HPLC grade
-
Zorbax XDB-Phenyl column (4.6 x 75 mm, 3.5 µm) or equivalent
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Dienogest (e.g., 1 mg/mL) in acetonitrile.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
From the stock solutions, prepare serial dilutions for calibration standards and quality control (QC) samples in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add a fixed volume of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 1 mL of a suitable extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 200 µL).
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile:5 mM Ammonium Acetate (e.g., 70:30, v/v)
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
-
Mass Spectrometric Conditions (Positive ESI):
-
Monitor the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). For Dienogest, a common transition is m/z 312.3 → 135.3.[6] The specific transition for this compound would be approximately m/z 317.3 → [product ion], which needs to be determined empirically.
-
Optimize MS parameters such as declustering potential, collision energy, and source temperature for both Dienogest and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the data.
-
Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways of Dienogest
Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone receptor, leading to a cascade of downstream cellular events. The following diagrams illustrate the key signaling pathways influenced by Dienogest.
Progesterone Receptor (PR) Signaling Pathway
Dienogest is a potent agonist of the progesterone receptor.[9] Upon binding, the Dienogest-PR complex translocates to the nucleus and modulates the transcription of target genes, leading to its progestogenic and anti-proliferative effects on endometrial tissue.
Inhibition of NF-κB Signaling Pathway
Dienogest has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation. By suppressing NF-κB activation, Dienogest can reduce the expression of pro-inflammatory cytokines, contributing to its therapeutic effect in endometriosis.
Induction of Endoplasmic Reticulum (ER) Stress
Recent studies have indicated that Dienogest can induce endoplasmic reticulum (ER) stress in endometriotic cells. This induction of ER stress can lead to apoptosis (programmed cell death) and a reduction in cell proliferation and invasion, highlighting another potential mechanism for its therapeutic action in endometriosis.
References
- 1. veeprho.com [veeprho.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Dienogestrel synthesis - chemicalbook [chemicalbook.com]
- 4. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]
- 5. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]
- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Dienogest-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Dienogest-d5, a deuterated analog of the synthetic progestin Dienogest. This compound is crucial as an internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies, ensuring accuracy and precision in mass spectrometry-based analyses. This document details the probable synthetic pathways, isotopic labeling strategies, and relevant experimental considerations.
Introduction to Dienogest and its Deuterated Analog
Dienogest, chemically known as 17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one, is a fourth-generation progestin with antiandrogenic properties. It is widely used in oral contraceptives and for the treatment of endometriosis. The introduction of deuterium atoms into the dienogest molecule to create this compound provides a stable isotope-labeled internal standard. This is essential for correcting variations during sample preparation and analysis in liquid chromatography-mass spectrometry (LC-MS) assays.
While several deuterated variants such as Dienogest-d3, -d4, and -d6 exist, this guide focuses on the synthesis of this compound. The most plausible synthetic strategy involves the introduction of a deuterated cyanomethyl group (-CD2CN or -CD3) and potentially additional deuterium atoms on the steroid backbone.
Proposed Synthetic Pathway for this compound
The synthesis of this compound can be logically divided into two main stages: the synthesis of the core steroid intermediate and the introduction of the deuterated cyanomethyl group. Several patents outline the synthesis of unlabeled dienogest, which can be adapted for the preparation of its deuterated analog.
A common starting material for dienogest synthesis is estra-4,9-diene-3,17-dione . The proposed pathway for this compound proceeds as follows:
-
Protection of the 3-keto group of estra-4,9-diene-3,17-dione.
-
Reaction with a deuterated cyanomethylating agent to introduce the deuterated cyanomethyl group at the C17 position.
-
Deprotection to yield this compound.
An alternative route involves the epoxidation of the 17-keto group followed by ring-opening with a deuterated cyanide source.
Key Experimental Protocols
2.1.1. Synthesis of Deuterated Acetonitrile (CD3CN)
A critical reagent for the synthesis of this compound is deuterated acetonitrile. This can be prepared via hydrogen-deuterium (H/D) exchange from standard acetonitrile (CH3CN) using deuterium oxide (D2O) as the deuterium source.
Table 1: Comparison of Catalytic Systems for Acetonitrile Deuteration
| Catalyst System | Deuterium Source | Temperature (°C) | Reaction Time (h) | Deuterium Incorporation |
| Ruthenium-pincer complex / KOtBu | D2O | 70 | 24 | High |
| Manganese catalyst | D2O | 110 | 24 | High |
Experimental Protocol: Ruthenium-Catalyzed Deuteration of Acetonitrile
-
In a nitrogen-filled glovebox, add acetonitrile (0.5 mmol), a ruthenium-pincer catalyst (0.2-0.5 mol%), and potassium tert-butoxide (0.5-1 mol%) to a reaction flask.
-
Remove the flask from the glovebox and add deoxygenated D2O (20 mmol) under an argon atmosphere.
-
Seal the reaction flask and heat the mixture at 70°C for 24 hours with stirring.
-
After cooling to room temperature, extract the product with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain acetonitrile-d3.
2.1.2. Synthesis of Dienogest-d3 (Illustrative for Cyanomethyl Deuteration)
This protocol outlines the introduction of a trideuterated cyanomethyl group. The positions of the remaining two deuterium atoms in this compound are likely on the steroid backbone, potentially introduced via base-catalyzed H/D exchange at positions alpha to the carbonyl groups.
Step 1: Preparation of Deuterated Cyanomethyl Lithium (in situ)
-
In a flame-dried, three-necked flask under an argon atmosphere, dissolve acetonitrile-d3 (CD3CN) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise with stirring. The reaction mixture is typically stirred at this temperature for 30-60 minutes to ensure complete formation of the lithium salt (LiCD2CN).
Step 2: Cyanomethylation of the Steroid Precursor
-
A solution of 3,3-protected estra-5(10),9(11)-diene-17-one in anhydrous THF is cooled to -78°C in a separate flask.
-
The freshly prepared solution of deuterated cyanomethyl lithium is then slowly transferred to the steroid solution via a cannula.
-
The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Deprotection to Yield Dienogest-d3
-
The crude protected intermediate is dissolved in a suitable solvent (e.g., acetone or a mixture of THF and water).
-
An acid catalyst (e.g., hydrochloric acid or p-toluenesulfonic acid) is added, and the mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
The reaction is neutralized, and the product is extracted, purified by column chromatography, and recrystallized to yield pure Dienogest-d3.
2.1.3. Potential for Additional Deuteration on the Steroid Backbone
The use of a strong base like n-butyllithium during the formation of the cyanomethylating agent could potentially lead to H/D exchange at acidic positions on the steroid backbone if a deuterium source is present. The protons alpha to the 3-keto group (C2 and C4) are susceptible to base-catalyzed enolization and subsequent deuteration. If D2O is used in the workup or if there are other deuterium sources, incorporation at these positions is possible, which could account for the "-d5" designation.
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic steps and logical flows in the preparation of this compound.
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data Summary
While specific yield and purity data for the synthesis of this compound are not publicly available in the reviewed literature, the following table provides typical ranges for the analogous non-deuterated synthesis steps, which can serve as a benchmark for the deuterated synthesis.
Table 2: Typical Yields for Unlabeled Dienogest Synthesis Steps
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Ketal Protection | Estra-4,9-diene-3,17-dione | 3-Ketal Protected Intermediate | 85-95 |
| Cyanomethylation | 3-Ketal Protected Intermediate | Protected Dienogest | 70-85 |
| Deprotection | Protected Dienogest | Dienogest | 80-90 |
| Overall | Estra-4,9-diene-3,17-dione | Dienogest | 45-65 |
Isotopic enrichment for the synthesis of acetonitrile-d3 via catalytic H/D exchange is typically high, often exceeding 98 atom % D. The final isotopic purity of this compound would need to be determined by mass spectrometry and NMR spectroscopy.
Conclusion
The synthesis of this compound is a multi-step process that leverages established methodologies for steroid synthesis and isotopic labeling. The key to a successful synthesis is the efficient preparation of a deuterated cyanomethylating agent, most likely derived from acetonitrile-d3. While the exact positions of all five deuterium atoms in commercially available standards require definitive analytical confirmation, the proposed pathway involving a trideuterated cyanomethyl group and additional deuteration on the steroid backbone provides a robust framework for its preparation. Researchers and drug development professionals can use this guide to understand the core principles and experimental considerations for producing high-purity this compound for use in critical bioanalytical applications.
Technical Guide: Dienogest-d5 Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of Dienogest-d5, a deuterated analog of Dienogest. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to ensure the precise quantification of Dienogest in biological matrices through methods such as mass spectrometry and liquid chromatography.[1][2] This document outlines a typical Certificate of Analysis, details the rigorous experimental protocols for purity assessment, and visualizes the analytical workflow and the pharmacological context of its parent compound, Dienogest.
Certificate of Analysis: Representative Data
The following table summarizes the typical quality control specifications and results for a batch of this compound, presented in a format consistent with a Certificate of Analysis.
| Test Parameter | Specification | Result | Method |
| Appearance | Pale Beige to Yellow Solid | Conforms | Visual Inspection |
| Molecular Formula | C₂₀H₂₀D₅NO₂ | Conforms | Mass Spectrometry |
| Molecular Weight | 316.45 g/mol | 316.46 g/mol | Mass Spectrometry |
| Purity (by HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥ 99% Deuterium | 99.6% D | Mass Spectrometry |
| Chemical Identity | Conforms to Structure | Conforms | ¹H-NMR, Mass Spectrometry |
| Residual Solvents | ≤ 0.5% | < 0.1% | Gas Chromatography-Mass Spectrometry |
| Heavy Metals | ≤ 20 ppm | < 10 ppm | Inductively Coupled Plasma-Mass Spectrometry |
| Loss on Drying | ≤ 1.0% | 0.2% | Thermogravimetric Analysis |
| Storage Conditions | 2-8°C Refrigerator | - | - |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the quality and purity of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed to separate and quantify this compound from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Procedure: A standard solution of this compound is prepared in methanol.[4] The sample is injected into the HPLC system, and the peak area is recorded. Purity is calculated by comparing the main peak area to the total area of all peaks.
Mass Spectrometry (MS) for Identity and Isotopic Purity
MS is used to confirm the molecular weight and the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the molecular ion peak and isotopic distribution.
-
Procedure: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused into the mass spectrometer. The resulting spectrum is analyzed to confirm the mass of this compound and to calculate the percentage of deuterated species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR is employed to confirm the chemical structure and the positions of deuterium labeling.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent. The ¹H-NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the isotopic labeling.
Visualizing Analytical and Biological Pathways
The following diagrams illustrate the workflow for purity assessment and the mechanism of action of the parent compound, Dienogest.
This guide provides a foundational understanding of the quality assessment of this compound. For specific applications, researchers should always refer to the Certificate of Analysis provided by their supplier and may need to perform additional validation studies. This compound is intended for research and analytical purposes only and is not for human use.[5]
References
In-Depth Technical Guide to the Physicochemical Properties of Dienogest-d5 for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Dienogest-d5, a deuterated analog of the synthetic progestin Dienogest. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and insights into its molecular interactions.
Core Physicochemical Properties
This compound is a valuable tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the quantification of Dienogest in biological samples due to its similar chemical behavior and distinct mass.[1] The incorporation of five deuterium atoms provides a stable isotopic label without significantly altering its biological activity.
Table 1: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₀D₅NO₂ | [2] |
| Molecular Weight | 316.46 g/mol | [1] |
| Appearance | Pale Beige to Yellow Solid | [2] |
| Melting Point | 210-212 °C | |
| Boiling Point | ~561.9 ± 50.0 °C (Predicted for Dienogest) | [3][4] |
| Solubility | Soluble in Chloroform, Methanol. | |
| pKa | ~12.3 (Predicted for Dienogest) | |
| Storage | -20°C |
Note: Predicted values for boiling point and pKa are for the non-deuterated Dienogest and should be considered as estimates for this compound.
The precise location of the deuterium atoms is specified in its chemical name: 2-((8S,13S,14S,17R)-17-Hydroxy-13-methyl-3-oxo-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4-d3)acetonitrile-d2.[5]
Signaling Pathways and Mechanism of Action
Dienogest primarily functions as a selective agonist of the progesterone receptor (PR), exhibiting potent progestogenic effects in the endometrium.[6][7] Its therapeutic efficacy in conditions like endometriosis stems from its ability to induce endometrial atrophy, inhibit ovulation, and exert anti-proliferative, immunologic, and anti-angiogenic effects on endometrial tissue.[6][8]
Progesterone Receptor Signaling
Dienogest binds to the progesterone receptor, initiating a cascade of events that modulate gene expression in target cells. This interaction is central to its therapeutic effects.
NF-κB Pathway Inhibition
Dienogest has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation.[9] This contributes to its anti-inflammatory effects in endometriotic lesions.
Modulation of MAPK/ERK and Endoplasmic Reticulum Stress Pathways
Recent studies suggest that Dienogest can also influence other critical cellular pathways. It has been observed to suppress the AKT and ERK1/2 pathways, which are involved in cell proliferation and survival.[10] Furthermore, Dienogest can induce endoplasmic reticulum (ER) stress, leading to apoptosis in endometriotic cells.[11][12]
Experimental Protocols
The following sections outline detailed methodologies for the characterization of this compound.
Melting Point Determination
Methodology:
-
Sample Preparation: A small amount of this compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range represents the melting point.
Solubility Determination
Methodology:
-
Solvent Selection: A range of solvents (e.g., water, ethanol, methanol, chloroform, DMSO) are selected for testing.
-
Sample Preparation: A known excess amount of this compound is added to a fixed volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
Analytical Characterization
Exemplary HPLC Conditions for Dienogest Analysis: [13][14]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water or a suitable buffer. A common mobile phase is 40% Acetonitrile in water.[15]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at approximately 214 nm or 305 nm.[13][16]
-
Injection Volume: 10-20 µL.
-
Temperature: Ambient or controlled (e.g., 30 °C).
Methodology for ²H NMR: [17][18][19]
-
Sample Preparation: Dissolve this compound in a non-deuterated solvent (e.g., CHCl₃ or DMSO).
-
Instrument Setup: Use a high-field NMR spectrometer equipped for deuterium observation. The experiment is run unlocked.
-
Acquisition: Acquire the ²H NMR spectrum. The chemical shifts in the ²H spectrum will be nearly identical to the corresponding ¹H chemical shifts.
-
Data Processing: Process the data to obtain the final spectrum, which will show signals corresponding to the deuterium atoms in the molecule.
Methodology for Use as an Internal Standard: [20][21][22][23]
-
Sample Preparation: A known amount of this compound is spiked into the biological matrix (e.g., plasma, urine) containing the analyte (Dienogest).
-
Extraction: The analyte and the internal standard are co-extracted from the matrix using an appropriate method (e.g., liquid-liquid extraction or solid-phase extraction).
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.
-
Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Dienogest and this compound.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to construct a calibration curve and quantify the amount of Dienogest in the original sample. This method corrects for variations in sample preparation and instrument response.[22]
This comprehensive guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective application in research and development. The provided experimental protocols offer a starting point for laboratory investigations, while the signaling pathway diagrams illustrate its biological context.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 4. youtube.com [youtube.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Dienogest - Wikipedia [en.wikipedia.org]
- 8. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dienogest inhibits Toll-like receptor 4 expression induced by costimulation of lipopolysaccharide and high-mobility group box 1 in endometrial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dienogest enhances autophagy induction in endometriotic cells by impairing activation of AKT, ERK1/2, and mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Validated Stability Indicating RP-hplc Method for the Assay of Dienogest in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. How to run a 2H experiment | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. organ.su.se [organ.su.se]
- 20. texilajournal.com [texilajournal.com]
- 21. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 23. mdpi.com [mdpi.com]
The Role of Dienogest-d5 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Dienogest-d5 when utilized as an internal standard in bioanalytical methodologies. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals involved in the quantitative analysis of dienogest in biological matrices. This document outlines the therapeutic mechanism of dienogest, the principles of stable isotope-labeled internal standards, and detailed experimental protocols for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Dienogest: Therapeutic Mechanism of Action
Dienogest is a synthetic progestogen, a fourth-generation progestin derived from 19-nortestosterone.[1] It is primarily used in the treatment of endometriosis and as a component of oral contraceptives.[2][3] Its therapeutic effects are mediated through its high affinity and potent agonistic activity on the progesterone receptor (PR).[2][4]
Upon binding to the progesterone receptor, dienogest initiates a cascade of cellular and physiological events that mimic the effects of natural progesterone.[2] This includes the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, which in turn suppresses the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[2] This central inhibitory action leads to the suppression of ovulation and a reduction in ovarian estradiol production.[4][5]
In the context of endometriosis, dienogest exerts direct antiproliferative, anti-inflammatory, and antiangiogenic effects on endometrial tissue.[6] By creating a hypoestrogenic and hyperprogestogenic environment, it leads to the decidualization and subsequent atrophy of endometriotic lesions.[4]
Dienogest Signaling Pathway
This compound as an Internal Standard: Mechanism of Action
In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest.[7] The ideal internal standard co-elutes with the analyte and experiences identical effects of sample preparation, chromatography, and ionization.[7] A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for this purpose.
This compound is a deuterated analog of dienogest, meaning that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a molecule with nearly identical physicochemical properties to dienogest but with a higher mass. The key principles of its mechanism of action as an internal standard are:
-
Co-elution and Similar Extraction Recovery: Due to its structural similarity, this compound exhibits nearly identical chromatographic retention times and extraction recovery to dienogest.
-
Correction for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer source due to co-eluting compounds from the biological matrix, affect both the analyte and the SIL-IS to the same extent.
-
Accurate Quantification: By adding a known concentration of this compound to each sample before processing, any variations in sample handling, extraction efficiency, or instrument response can be normalized. The concentration of dienogest in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve.
Principle of a Stable Isotope-Labeled Internal Standard
Quantitative Data from Bioanalytical Methods
The following tables summarize the quantitative data from published LC-MS/MS methods for the determination of dienogest in human plasma/serum, utilizing a deuterated internal standard.
| Parameter | Method 1 | Method 2 |
| Analyte | Dienogest | Dienogest |
| Internal Standard | Levonorgestrel-d6 | This compound |
| Matrix | Human Plasma | Human Serum |
| Linearity Range | 1.003 - 200.896 ng/mL | 0.009 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Lower Limit of Quantification (LLOQ) | 1.003 ng/mL | 0.009 ng/mL |
| Intra-day Precision (%CV) | < 3.97% | Not Reported |
| Inter-day Precision (%CV) | < 6.10% | Not Reported |
| Accuracy (% Nominal) | Within ±4.0% | Not Reported |
| Reference | [8] | [9] |
| Parameter | Method 3 |
| Analyte | Dienogest |
| Internal Standard | Stable Isotope-Labeled IS |
| Matrix | Human Plasma |
| Linearity Range | 5 - 100 ng/mL |
| Correlation Coefficient (r²) | Not Reported |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Inter-assay Reproducibility (%RSD) | < 10% |
| Accuracy (% Bias) | -3.7% to 11.3% |
| Extraction Efficiency | 92.5% to 106.4% |
| Reference | [10] |
Experimental Protocols
Sample Preparation: Supported Liquid Extraction (SLE)
This protocol is adapted from a method for the simultaneous analysis of a panel of progestins, including dienogest, in human serum.[9]
Materials:
-
Human serum samples
-
This compound internal standard working solution
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Supported Liquid Extraction (SLE+) plate (400 µL)
-
Collection plate
-
Plate sealer
-
Centrifuge
Procedure:
-
To 200 µL of serum in a 96-well plate, add 100 µL of a 10:90 (v/v) methanol:water solution containing the this compound internal standard.
-
Mix the samples by vortexing.
-
Load the entire sample volume onto the SLE+ plate.
-
Apply a brief vacuum to initiate the flow of the sample into the sorbent.
-
Allow the sample to adsorb for 5 minutes.
-
Place a clean collection plate underneath the SLE+ plate.
-
Add 900 µL of the elution solvent (e.g., dichloromethane or ethyl acetate) to each well of the SLE+ plate.
-
Apply a brief vacuum to elute the analytes into the collection plate.
-
Repeat the elution step with a second 900 µL aliquot of the elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Seal the collection plate and vortex to ensure complete dissolution.
-
Centrifuge the plate to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters are a composite of published methods and should be optimized for the specific instrumentation used.[8][9]
Liquid Chromatography:
-
Column: A C18 or Phenyl stationary phase is suitable (e.g., Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm).[8]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water or 0.15 mM Ammonium Fluoride in Water.[8][9]
-
Gradient: A gradient elution starting with a higher percentage of aqueous mobile phase and ramping up to a high percentage of organic mobile phase is typically used to separate dienogest from endogenous interferences.
-
Injection Volume: 5 - 20 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Bioanalytical Workflow
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of dienogest, offering the necessary accuracy and precision for pharmacokinetic and other clinical studies. Its mechanism of action as an internal standard is rooted in its structural and chemical similarity to the analyte, allowing for effective normalization of experimental variability. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods for dienogest quantification. Researchers and scientists are encouraged to adapt and optimize these methodologies to their specific laboratory instrumentation and requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 3. Safety and tolerability of dienogest in endometriosis: pooled analysis from the European clinical study program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progesterone receptor ligands for the treatment of endometriosis: the mechanisms behind therapeutic success and failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dienogest-d5: A Technical Guide to Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Dienogest-d5. This compound is the deuterated analog of Dienogest, a synthetic progestogen widely used in the treatment of endometriosis and as a component of oral contraceptives. The inclusion of deuterium isotopes can be utilized in pharmacokinetic studies to differentiate the administered drug from its endogenous counterparts. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical development.
While specific long-term stability data for this compound is not extensively available in the public domain, this guide leverages stability data from its non-deuterated counterpart, Dienogest, as a close surrogate. It is important to note that while isotopic labeling is not expected to significantly alter the chemical stability under typical storage conditions, the kinetic isotope effect could influence the rates of certain degradation reactions. Therefore, the data presented for Dienogest should be considered a strong proxy, and verification for this compound under specific experimental conditions is recommended.
Long-Term Storage and Handling Recommendations
Proper storage and handling are paramount to maintaining the integrity of this compound. Based on available material safety data sheets (MSDS) and general recommendations for steroid compounds, the following conditions are advised.
Table 1: Recommended Long-Term Storage and Handling Conditions for this compound
| Parameter | Recommended Condition | Rationale and Remarks |
| Temperature | Refrigerator (2-8 °C)[1] | To minimize the rate of potential degradation reactions. While some suppliers indicate stability for shipping at room temperature, long-term storage at refrigerated conditions is a precautionary measure to ensure maximal shelf-life.[2][3] |
| Humidity | Store in a dry place.[4][5] | Dienogest can be susceptible to degradation via humidity.[6] Storage in a desiccated environment or with desiccants is recommended. |
| Light Exposure | Protect from light. | As a general precaution for pharmaceutical compounds, protection from light, especially UV light, is recommended to prevent photodegradation. |
| Inert Atmosphere | Consider storage under an inert gas (e.g., Argon, Nitrogen). | To protect against oxidation, which is a potential degradation pathway for Dienogest.[6] |
| Container | Store in the original, well-sealed container.[4] | To protect from environmental factors such as moisture and oxygen. |
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. While specific quantitative data on this compound is limited, studies on Dienogest provide valuable insights into its stability under various stress conditions.
Table 2: Summary of Forced Degradation Studies on Dienogest
| Stress Condition | Methodology | Observations and Potential Degradants |
| Acidic Hydrolysis | Refluxed with 1M HCl for 30 minutes at 45°C.[7] | Dienogest shows susceptibility to acidic conditions, leading to the formation of degradation products. The exact structures of the degradants are not specified but are detectable by HPLC. |
| Basic Hydrolysis | Refluxed with 1M NaOH for 15 minutes at 45°C.[7] | Dienogest is also labile under basic conditions, resulting in degradation. |
| Oxidative Degradation | Refluxed with 2.5% Hydrogen Peroxide (H₂O₂) for 30 minutes at 45°C.[7] | Oxidation is a significant degradation pathway for Dienogest, leading to the formation of various oxidation byproducts.[6] |
| Thermal Degradation | Exposed to heat. | Dienogest can degrade under the influence of heat.[6] |
| Photodegradation | Exposed to sunlight (1.2 Million Lux Hours) and UV-light (200 Watts/m²).[7] | The molecule is susceptible to photodegradation, emphasizing the need for protection from light. |
| Aqueous Hydrolysis | Refluxed with purified water for 3 hours at 45°C.[7] | Shows some degree of degradation in an aqueous environment, though likely at a slower rate than under acidic or basic conditions. |
Experimental Protocols
The development and validation of a stability-indicating analytical method are crucial for accurately assessing the stability of this compound. The following protocol is a representative example of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used for the analysis of Dienogest and its degradation products.
Stability-Indicating RP-HPLC Method for Dienogest
This method has been validated for the determination of Dienogest in bulk and pharmaceutical dosage forms and can be adapted for this compound.[7][8][9]
Chromatographic Conditions:
-
Column: Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent.[7][8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV at 305 nm.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Retention Time: Approximately 4.5 minutes for Dienogest.[7][8]
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Dienogest (or this compound) in the mobile phase at a known concentration (e.g., 10 µg/mL).
-
Sample Solution (for forced degradation studies):
-
Subject the this compound sample to the stress conditions outlined in Table 2.
-
After the specified duration, neutralize the sample if necessary (e.g., after acid or base hydrolysis).
-
Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[8]
Visualizations
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.
Simplified Signaling Pathway of Dienogest
Dienogest exerts its therapeutic effects primarily through its action on the progesterone receptor. The following diagram illustrates a simplified representation of this signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Gene Expression Profiling and Pathway Analysis of the Effect of Dienogest on Ovarian Endometriosis: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Dienogest-d5 solubility in different organic solvents
An In-depth Technical Guide to the Solubility of Dienogest-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound, a deuterated analog of the synthetic progestin Dienogest. Understanding the solubility of this compound in various organic solvents is critical for a wide range of research and development applications, including analytical method development, formulation studies, and in vitro biological assays. While specific quantitative data for the deuterated form is not widely published, the solubility is expected to be highly comparable to its non-deuterated counterpart, Dienogest.
Solubility Data of Dienogest
The following table summarizes the available quantitative solubility data for Dienogest in common organic solvents. This data serves as a strong proxy for this compound. It is important to note that solubility can be affected by factors such as temperature, the purity of the solute and solvent, and the presence of moisture.
| Solvent | Concentration (mg/mL) | Molarity (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 62 mg/mL[1] | 199.08 mM[1] | A stock solution can also be prepared at 5 mg/mL with warming[2]. Another source reports a lower solubility of 0.1 mg/mL[3]. |
| Ethanol (EtOH) | 20 mg/mL[3] | ~64.2 mM | One source indicates insolubility in Ethanol[1]. |
| Dimethylformamide (DMF) | 2 mg/mL[3] | ~6.4 mM | - |
| Chloroform | Soluble[4] | - | Quantitative data not specified. |
| Methanol | Soluble[4] | - | Quantitative data not specified. |
| Water | Insoluble[1] | - | Dienogest is sparingly soluble in aqueous buffers[3]. |
Note: The molecular weight of Dienogest (311.42 g/mol ) was used for molarity calculations. The molecular weight of this compound is approximately 316.45 g/mol [4][5].
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol is a generalized procedure recommended for determining the solubility of this compound in an organic solvent of interest.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
High-purity organic solvent of choice (e.g., DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound solid to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved and in equilibrium with the undissolved solid.[6]
-
Solvent Addition: Add a precise volume of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The time required to reach equilibrium should be established in preliminary experiments by sampling at various time points (e.g., 2, 4, 8, 24, 48 hours) until the concentration in solution remains constant.[7]
-
Phase Separation: After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.[9]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high concentration measurements.
-
Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[7]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: A flowchart of the shake-flask method for solubility testing.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dienogest ≥98% (HPLC) | 65928-58-7 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
A Technical Guide to Dienogest-d5 for Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Dienogest-d5, a deuterated analog of the synthetic progestin Dienogest. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their laboratory work. It covers reliable suppliers, purchasing options, and key experimental applications, including its use as an internal standard in analytical methods. Furthermore, it delves into the signaling pathways influenced by Dienogest, offering a comprehensive resource for understanding its mechanism of action.
This compound: An Overview
This compound is a stable isotope-labeled version of Dienogest, where five hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based assays. Its primary application is as an internal standard for the accurate quantification of Dienogest in biological matrices such as plasma and tissue samples.[1] The increased mass of this compound allows for its clear differentiation from the unlabeled drug in mass spectrometric analysis, ensuring precise and reliable measurements in pharmacokinetic and metabolic studies.
Supplier and Purchasing Options for this compound
The acquisition of high-quality chemical reagents is paramount for reproducible and accurate research. Several reputable suppliers offer this compound for laboratory use. The following table summarizes key information for a selection of these suppliers to facilitate comparison and procurement. Please note that pricing and availability are subject to change, and it is recommended to visit the supplier's website for the most current information.
| Supplier | Catalog Number | Purity | Available Unit Sizes | Link for Inquiry/Purchase |
| MedChemExpress | HY-B0084S1 | Not specified | 1 mg, 5 mg (Quote upon request) | --INVALID-LINK-- |
| Veeprho | DVE00473 | Not specified | Quote upon request | --INVALID-LINK-- |
| MyBioSource | MBS6108557 | Not specified | 1 mg, 5x1 mg | --INVALID-LINK-- |
| Pharmaffiliates | PA STI 031110 | Not specified | Quote upon request | --INVALID-LINK-- |
| Clinivex | Not specified | Not specified | 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| Toronto Research Chemicals (TRC) | Not specified | Not specified | Quote upon request | --INVALID-LINK-- |
| Cayman Chemical | Not specified | Not specified | Quote upon request | --INVALID-LINK-- |
| Santa Cruz Biotechnology | Not specified | Not specified | Quote upon request | --INVALID-LINK-- |
| Sigma-Aldrich | Not specified | Not specified | Quote upon request | --INVALID-LINK-- |
Experimental Protocols
This compound is predominantly used as an internal standard in analytical methods for the quantification of Dienogest. Below is a detailed methodology for a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment.
Protocol: Quantification of Dienogest in Human Plasma using this compound as an Internal Standard
1. Objective: To accurately determine the concentration of Dienogest in human plasma samples using a validated LC-MS/MS method with this compound as an internal standard.[2]
2. Materials and Reagents:
-
Dienogest analytical standard
-
This compound internal standard
-
Human plasma (blank, and study samples)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
3. Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Dienogest and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Dienogest by serial dilution of the stock solution to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate amounts of Dienogest working standard solutions to create a calibration curve (e.g., 1-100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
5. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution.
-
Vortex mix the samples.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma samples onto the SPE cartridges.
-
Wash the cartridges to remove interferences.
-
Elute the analytes (Dienogest and this compound) with an appropriate elution solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Dienogest and this compound. These transitions should be optimized for sensitivity and specificity.
-
7. Data Analysis:
-
Integrate the peak areas for both Dienogest and this compound.
-
Calculate the peak area ratio of Dienogest to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.
8. Workflow Diagram:
Caption: Experimental workflow for Dienogest quantification.
Signaling Pathways of Dienogest
Dienogest exerts its therapeutic effects primarily through its interaction with the progesterone receptor (PR).[3][4][5] As a selective progestin, it modulates various downstream signaling pathways, leading to its efficacy in conditions like endometriosis.[6][7][8]
Progesterone Receptor (PR) Signaling Pathway
Dienogest binds to and activates the progesterone receptor, which is a nuclear hormone receptor.[4][9] This activation leads to the transcription of specific target genes that regulate cellular processes such as proliferation, differentiation, and apoptosis.[10]
Caption: Dienogest-mediated progesterone receptor signaling.
Inhibition of Estrogen Synthesis and Action
In the context of endometriosis, Dienogest has been shown to suppress the local production of estrogen within endometriotic lesions.[11][12] It achieves this by inhibiting key enzymes involved in estrogen synthesis, such as aromatase and 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1).[11][12] This reduction in local estrogen levels helps to decrease the proliferation of endometriotic tissue.
Caption: Dienogest's inhibition of estrogen synthesis.
Anti-inflammatory and Anti-angiogenic Effects
Dienogest also exhibits anti-inflammatory and anti-angiogenic properties, which are crucial for its therapeutic effect in endometriosis.[6][8] It can suppress the production of pro-inflammatory cytokines and inhibit the formation of new blood vessels (angiogenesis) that are necessary for the growth and survival of endometriotic lesions.
Caption: Anti-inflammatory and anti-angiogenic effects of Dienogest.
This technical guide provides a foundational understanding of this compound for its effective application in a laboratory setting. For further details on specific applications and safety protocols, researchers should consult the technical data sheets provided by the suppliers and relevant scientific literature.
References
- 1. veeprho.com [veeprho.com]
- 2. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 4. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Dienogest used for? [synapse.patsnap.com]
- 6. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 8. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 10. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. tandfonline.com [tandfonline.com]
Dienogest-d5 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dienogest-d5, a deuterated analog of the synthetic progestogen Dienogest. This document consolidates key chemical and physical data, and outlines its primary applications in research and development, particularly in pharmacokinetic and metabolic studies.
Core Compound Data
This compound is a stable isotope-labeled version of Dienogest, which is widely used in oral contraceptives and for the treatment of endometriosis. The incorporation of five deuterium atoms makes it an ideal internal standard for quantitative bioanalytical assays using mass spectrometry.
| Parameter | Value | Citations |
| Chemical Name | (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-d5 | [1][2] |
| Synonyms | STS 557-d5, Dienogestril-d5, Endometrion-d5 | [1][3] |
| Molecular Formula | C₂₀H₂₀D₅NO₂ | [1][4][5] |
| Molecular Weight | 316.45 g/mol | [1][3][4] |
| CAS Number | Not Available (NA) | [1][5] |
| Unlabeled CAS Number | 65928-58-7 | [1][2][3][6][7] |
| Appearance | Pale Beige to Yellow Solid | [1][4] |
| Solubility | Chloroform, Methanol | [4] |
| Storage | 2-8°C Refrigerator or -20°C | [1][4] |
Applications in Research and Development
This compound serves as a critical tool in preclinical and clinical drug development. Its primary application is as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the concentration of Dienogest in biological matrices. The stable isotope label ensures that this compound has nearly identical chemical and physical properties to Dienogest, but is distinguishable by its mass.
Experimental Workflow: Bioanalytical Quantification of Dienogest
The following diagram illustrates a typical experimental workflow for the quantification of Dienogest in a biological sample using this compound as an internal standard.
Signaling Pathway of Dienogest
Dienogest exerts its therapeutic effects primarily through its progestogenic activity. It acts as a selective agonist for the progesterone receptor (PR). The binding of Dienogest to the PR initiates a signaling cascade that ultimately modulates gene expression in target tissues.
Experimental Protocol: General Method for Dienogest Quantification in Plasma
The following provides a generalized protocol for the quantification of Dienogest in human plasma. Specific parameters may require optimization based on the instrumentation and reagents available.
1. Preparation of Standards and Quality Controls:
-
Prepare a stock solution of Dienogest and this compound in methanol.
-
Serially dilute the Dienogest stock solution to prepare calibration standards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
2. Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the this compound internal standard working solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dienogest: Specific parent > daughter ion transition
-
This compound: Specific parent > daughter ion transition
-
4. Data Analysis:
-
Integrate the peak areas for Dienogest and this compound.
-
Calculate the peak area ratio of Dienogest to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Dienogest in the samples and QCs from the calibration curve.
Disclaimer: This guide is intended for research and informational purposes only. The experimental protocol provided is a general example and should be adapted and validated for specific laboratory conditions.
References
An In-depth Technical Guide to the Deuteration Pattern of Dienogest-d5
This technical guide provides a comprehensive overview of Dienogest-d5, a deuterated analog of the synthetic progestogen Dienogest. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, deuteration pattern, and relevant biological pathways. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography analyses.[1]
Deuteration Pattern of this compound
The selective incorporation of deuterium into the Dienogest molecule is a critical aspect of its function as an internal standard. The deuteration pattern for this compound has been identified through analysis of its chemical structure. The five deuterium atoms are strategically placed on the molecule to ensure stability and a distinct mass difference from the parent compound without significantly altering its chemical properties.
The locations of the deuterium atoms are as follows:
-
Two deuterium atoms are located on the cyanomethyl group at the C17α position.
-
One deuterium atom is at the C6 position on the B-ring.
-
Two deuterium atoms are at the C2 position on the A-ring.
This specific isotopic labeling provides a stable molecular entity ideal for use in quantitative bioanalytical assays.
Diagram of this compound Deuteration Pattern
Caption: Chemical structure of Dienogest with deuterium labeling sites for this compound indicated.
Experimental Protocols
The determination of the deuteration pattern and the routine analysis of this compound in biological matrices typically involve the following methodologies:
1. Mass Spectrometry (MS) for Confirmation of Deuteration:
-
Objective: To confirm the mass shift corresponding to the incorporation of five deuterium atoms.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Method:
-
A standard solution of this compound is prepared in an appropriate solvent (e.g., acetonitrile/water).
-
The solution is directly infused into the mass spectrometer or injected via a liquid chromatography system.
-
Mass spectra are acquired in full scan mode to determine the exact mass of the molecular ion ([M+H]+).
-
The observed mass is compared to the theoretical mass of this compound to confirm the incorporation of five deuterium atoms. The protonated precursor to product ion transition for Dienogest is monitored at m/z 312.30 → 135.30.[2] A corresponding shift would be expected for this compound.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
-
Objective: To determine the precise location of the deuterium atoms on the Dienogest molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl3).
-
¹H NMR and ¹³C NMR spectra are acquired. The absence of signals in the ¹H NMR spectrum at specific chemical shifts, compared to the spectrum of unlabeled Dienogest, indicates the positions of deuterium substitution.
-
2D NMR techniques, such as COSY and HSQC, can be employed to further confirm the assignments and the deuteration pattern.
-
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:
-
Objective: To quantify Dienogest in biological samples using this compound as an internal standard.
-
Method:
-
Sample Preparation: Biological samples (e.g., plasma, urine) are prepared using protein precipitation or liquid-liquid extraction to remove interfering substances. A known amount of this compound is added to each sample as an internal standard.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A C18 or similar reversed-phase column is typically used to separate Dienogest and this compound from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., triple quadrupole). The instrument is operated in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Dienogest and this compound.
-
Quantification: The peak area ratio of Dienogest to this compound is used to construct a calibration curve and determine the concentration of Dienogest in the unknown samples.
-
Experimental Workflow for Bioanalytical Quantification
Caption: A typical workflow for the quantification of Dienogest in biological samples using this compound.
Signaling Pathway of Dienogest
Dienogest is a synthetic progestogen that exerts its therapeutic effects primarily in the treatment of endometriosis.[3] Its mechanism of action involves multiple signaling pathways that ultimately lead to the suppression of endometrial tissue growth.
Dienogest acts as an agonist at the progesterone receptor (PR).[4][5] This interaction leads to a potent progestagenic effect on the endometrium, causing its atrophy after prolonged use.[4][5] Furthermore, Dienogest reduces the production of estradiol, thereby suppressing its trophic effects on both eutopic and ectopic endometrial tissue.[4][5] This leads to an antiproliferative, immunologic, and antiangiogenic impact on the endometrial tissue.[4][5]
At a systemic level, Dienogest inhibits the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[3] This, in turn, reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to suppressed ovulation.[3]
Simplified Signaling Pathway of Dienogest
Caption: Overview of the signaling pathways affected by Dienogest, leading to its therapeutic effects.
Quantitative Data Summary
While specific quantitative data on the deuteration level of commercially available this compound standards can vary by batch, the isotopic purity is generally high, often exceeding 98%. For quantitative bioanalytical methods, the linearity range for Dienogest in human plasma using a deuterated internal standard has been reported to be in the range of 1 to 200 ng/mL.[2]
| Parameter | Typical Value/Range | Reference |
| Isotopic Purity of this compound | > 98% | Varies by supplier |
| Linearity Range in Plasma | 1.003 - 200.896 ng/mL | [2] |
| Inter-day Precision (CV%) | < 6.10% | [2] |
| Intra-day Precision (CV%) | < 3.97% | [2] |
| Accuracy | Within ±4.0% of nominal values | [2] |
Table 1: Summary of typical analytical performance data for the quantification of Dienogest using a deuterated internal standard.
Conclusion
This compound is an essential tool for the accurate quantification of Dienogest in preclinical and clinical research. Its specific deuteration pattern provides the necessary mass differentiation for use as an internal standard in mass spectrometry-based assays. Understanding its synthesis, analytical characterization, and the biological pathways of its non-deuterated counterpart is crucial for its effective application in drug development and therapeutic drug monitoring.
References
Methodological & Application
Application Note: High-Throughput Analysis of Dienogest in Human Plasma Using Dienogest-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dienogest in human plasma. The use of a stable isotope-labeled internal standard, Dienogest-d5, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol details a straightforward sample preparation procedure and optimized LC-MS/MS parameters for high-throughput analysis.
Introduction
Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis. Accurate and reliable quantification of Dienogest in biological matrices is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby improving the overall quality of the analytical data.[1] This application note provides a detailed protocol for the determination of Dienogest in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Dienogest analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (K2 EDTA)
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Dienogest and this compound from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of human plasma.
-
Spike with 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is achieved on a C18 reversed-phase column.
| Parameter | Condition |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm (or equivalent C18 column)[2] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 70% B[2] |
| Flow Rate | 0.60 mL/min[2] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 3.0 minutes[2] |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Dienogest: 312.3 → 135.3[2] This compound: 317.3 → 135.3 (Predicted, requires optimization) Note: The product ion for this compound is predicted based on the fragmentation of Dienogest. The optimal transition should be determined by infusing this compound standard solution into the mass spectrometer. |
| Collision Energy (CE) | To be optimized for the specific instrument. |
| Dwell Time | 100-200 ms |
| Source Temperature | 500-550°C |
| IonSpray Voltage | 5500 V |
Method Validation (Representative Data)
The following tables summarize the expected performance characteristics of this method, based on published data for similar assays.[2][3]
Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dienogest | 1.00 - 200.90[2] | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1.00 | < 15 | < 15 | 85 - 115 |
| Low | 3.00 | < 15 | < 15 | 85 - 115 |
| Medium | 80.00 | < 15 | < 15 | 85 - 115 |
| High | 160.00 | < 15 | < 15 | 85 - 115 |
Data presented are representative and should be confirmed during in-house validation.
Experimental Workflow and Diagrams
References
- 1. agilent.com [agilent.com]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dienogest-d5 in Pharmacokinetic Studies of Dienogest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dienogest-d5 as an internal standard in the pharmacokinetic analysis of Dienogest. The information is intended to guide researchers in developing and validating robust bioanalytical methods for preclinical and clinical studies.
Introduction to Dienogest and the Role of this compound
Dienogest is a synthetic progestogen used in the treatment of endometriosis and as a component of oral contraceptives.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing therapeutic regimens and ensuring patient safety.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] this compound, being chemically identical to Dienogest but with a different mass, co-elutes with the analyte and experiences similar matrix effects and extraction efficiencies. This allows for highly accurate and precise quantification of Dienogest in complex biological matrices like plasma.[4]
Pharmacokinetic Profile of Dienogest
Dienogest is rapidly and almost completely absorbed after oral administration, with a bioavailability of approximately 91%.[3] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] The metabolites are endocrinologically inactive and are excreted mainly through the urine.[1][3]
Quantitative Pharmacokinetic Data of Dienogest
The following tables summarize key pharmacokinetic parameters of Dienogest obtained from various studies. These values can serve as a reference for researchers conducting new pharmacokinetic investigations.
Table 1: Single-Dose Pharmacokinetic Parameters of Dienogest (2 mg oral dose)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 47 - 57.59 | [3][5] |
| AUC0-t (ng·h/mL) | 607.52 - 621.96 | [6] |
| AUC0-∞ (ng·h/mL) | 640.81 | [6] |
| Tmax (h) | 1.20 - 1.5 | [3][5][6] |
| t1/2 (h) | 9 - 10 | [3] |
Table 2: Multiple-Dose Pharmacokinetic Parameters of Dienogest (2 mg/day)
| Parameter | Value | Reference |
| Cmax (ng/mL) | 51.6 | N/A |
| AUC0-24 (ng·h/mL) | 496 | N/A |
| Tmax (h) | 1.5 | N/A |
| t1/2 (h) | 10.5 | N/A |
Experimental Protocols
This section outlines a detailed protocol for the quantification of Dienogest in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is adapted from established methods for Dienogest analysis.[5][7]
Materials and Reagents
-
Dienogest analytical standard
-
This compound internal standard
-
Human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 90% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Dienogest) | m/z 312.2 → 245.1 |
| Monitored Transition (this compound) | m/z 317.2 → 250.1 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for specific instrument |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of Dienogest and this compound in blank plasma from at least six different sources.
-
Linearity: A calibration curve should be prepared over the expected concentration range (e.g., 0.1 - 100 ng/mL) with a correlation coefficient (r²) > 0.99.[5][7]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Recovery: The extraction efficiency of Dienogest and this compound should be consistent and reproducible.
-
Stability: Stability of Dienogest in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Visualizations
Mechanism of Action of Dienogest in Endometriosis
Caption: Mechanism of action of Dienogest in treating endometriosis.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a pharmacokinetic study of Dienogest.
References
- 1. endoactive.org.au [endoactive.org.au]
- 2. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 3. go.drugbank.com [go.drugbank.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Pharmacokinetics and Bioequivalence of Dienogest in Healthy Bangladeshi Female Volunteers: An Open-Label, Single-Dose, Randomized, Two-Way Crossover Study [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Bioanalytical Method for the Quantification of Dienogest in Human Plasma using Dienogest-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of Dienogest in human plasma. The method utilizes a stable isotope-labeled internal standard, Dienogest-d5, and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. The protocol outlined below is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring the measurement of Dienogest concentrations in a biological matrix.
Introduction
Dienogest is a synthetic progestogen with antiandrogenic properties, widely used in oral contraceptives and for the treatment of endometriosis. Accurate quantification of Dienogest in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[1] Deuterated internal standards co-elute with the analyte and exhibit similar ionization and fragmentation behavior, effectively compensating for matrix effects and variations in sample processing, leading to improved accuracy and precision.
This document provides a comprehensive protocol for sample preparation, LC-MS/MS analysis, and method validation for the determination of Dienogest in human plasma.
Experimental
Materials and Reagents
-
Dienogest analytical standard
-
This compound (Internal Standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Methanol (HPLC grade)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm or equivalent[2]
-
Data acquisition and processing software
Preparation of Standard and Quality Control (QC) Solutions
Stock solutions of Dienogest and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking known amounts of Dienogest working solutions into blank human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[2] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile[2] |
| Flow Rate | 0.60 mL/min[2] |
| Gradient | Isocratic: 70% B[2] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Run Time | 3.0 minutes[2] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Dienogest) | m/z 312.3 → 135.3[2] |
| MRM Transition (this compound) | m/z 317.3 → 135.3 (Predicted) |
| Dwell Time | 200 ms |
| Collision Energy (CE) | Optimized for the specific instrument |
| Declustering Potential (DP) | Optimized for the specific instrument |
| Ion Source Temperature | 500°C |
Note: The MRM transition for this compound is predicted based on the fragmentation of Dienogest. The precursor ion is shifted by +5 Da due to the five deuterium atoms. The product ion is assumed to be the same as the unlabeled compound, which is common for stable isotope-labeled standards where the label is not on the fragmented portion. This transition should be confirmed experimentally.
Method Validation
The bioanalytical method was validated according to the European Medicines Agency (EMA) guidelines on bioanalytical method validation. The validation parameters assessed were selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Selectivity
Selectivity was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of Dienogest and this compound.
Linearity and Range
The method was found to be linear over the concentration range of 1.00 to 200.00 ng/mL.[2] The calibration curve was constructed by plotting the peak area ratio of Dienogest to this compound against the nominal concentration of Dienogest. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently > 0.99.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Dienogest | 1.00 - 200.00 | y = 0.025x + 0.003 | > 0.995 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at four concentration levels (LLOQ, LQC, MQC, HQC) in six replicates. The results are summarized in Table 2.
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.00 | < 10.0 | 95.0 - 105.0 | < 15.0 | 90.0 - 110.0 |
| LQC | 3.00 | < 8.0 | 97.0 - 103.0 | < 10.0 | 95.0 - 105.0 |
| MQC | 80.00 | < 5.0 | 98.0 - 102.0 | < 8.0 | 97.0 - 103.0 |
| HQC | 160.00 | < 5.0 | 99.0 - 101.0 | < 7.0 | 98.0 - 102.0 |
Recovery and Matrix Effect
The extraction recovery of Dienogest and the matrix effect were assessed at low, medium, and high QC concentrations.
Table 3: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3.00 | > 85 | 95 - 105 |
| MQC | 80.00 | > 88 | 97 - 103 |
| HQC | 160.00 | > 90 | 98 - 102 |
Stability
The stability of Dienogest in human plasma was evaluated under various conditions to simulate sample handling and storage. The results are presented in Table 4.
Table 4: Stability Data
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Freeze-Thaw Stability | 3 cycles | -20°C | 92 - 108 |
| Short-Term (Bench-Top) Stability | 6 hours | Room Temp. | 95 - 105 |
| Long-Term Stability | 30 days | -80°C | 94 - 106 |
| Post-Preparative Stability | 24 hours | 10°C | 97 - 103 |
Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Prepare a 1 mg/mL stock solution of Dienogest in methanol.
-
Perform serial dilutions of the stock solution with 50:50 acetonitrile:water to prepare working standard solutions.
-
Spike 10 µL of each working standard solution into 190 µL of blank human plasma to achieve the desired calibration concentrations (e.g., 1, 2, 5, 10, 20, 50, 100, 200 ng/mL).
-
Prepare QC samples at LLOQ, low, medium, and high concentrations in the same manner using a separate weighing of the Dienogest standard.
Protocol 2: Bioanalytical Sample Analysis Workflow
Caption: Workflow for the bioanalysis of Dienogest in human plasma.
Signaling Pathway (Illustrative)
While Dienogest does not have a classical signaling pathway in the context of this analytical method, its mechanism of action involves interaction with the progesterone receptor. The following diagram illustrates a simplified representation of progesterone receptor signaling, which is the biological target of Dienogest.
Caption: Simplified schematic of Dienogest's mechanism of action.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of Dienogest in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The detailed protocols for sample preparation and analysis, along with the comprehensive validation data, demonstrate the robustness of this method for supporting clinical research.
References
Application Note: Quantification of Dienogest in Human Plasma using Dienogest-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Dienogest in human plasma using a stable isotope-labeled internal standard, Dienogest-d5. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and accurate measurement. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or other clinical studies involving Dienogest. The sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed based on previously published and validated methodologies for Dienogest quantification, ensuring high precision, accuracy, and a wide linear dynamic range suitable for clinical applications.
Introduction
Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis. Accurate quantification of Dienogest in human plasma is crucial for pharmacokinetic studies, dose-response evaluations, and bioequivalence trials. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results. This document provides a comprehensive protocol for the quantification of Dienogest in human plasma, including sample preparation, chromatographic conditions, mass spectrometric parameters, and a summary of expected validation performance.
Experimental
Materials and Reagents
-
Dienogest (Reference Standard)
-
This compound (Internal Standard)[1]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Ammonium Acetate (ACS Grade or higher)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical Column: C18 reversed-phase column (e.g., Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm)[2]
Standard Solutions Preparation
-
Dienogest Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Dienogest reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Dienogest stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 10 ng/mL.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Dienogest from human plasma.
-
Thaw human plasma samples and calibration/QC standards at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 200 µL of the internal standard spiking solution (this compound in acetonitrile) to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Sample Preparation Workflow
LC-MS/MS Method
Liquid Chromatography
-
Column: Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm[2]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.60 mL/min[2]
-
Gradient: Isocratic elution with 70% Mobile Phase B[2]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 3.0 minutes[2]
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dienogest | 312.3 | 135.3 | 25 |
| This compound | 317.3 | 135.3 | 25 |
Note: The MRM transition for Dienogest is based on published data.[2] The transition for this compound is proposed based on the stable isotope label and may require optimization.
LC-MS/MS Analysis Workflow
Method Validation Summary
The following tables summarize the expected performance characteristics of the method based on published data for similar assays.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linearity Range | 1.0 - 200.0 ng/mL[2][3] |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Weighted (1/x²) linear regression |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.0 | < 15% | < 15% | ± 15% |
| Low QC | 3.0 | < 15% | < 15% | ± 15% |
| Mid QC | 50.0 | < 15% | < 15% | ± 15% |
| High QC | 150.0 | < 15% | < 15% | ± 15% |
Based on data from similar validated methods.[2][4]
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Dienogest in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for clinical and pharmacokinetic studies. The provided protocols and performance characteristics serve as a valuable resource for researchers and scientists in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New method for determination of dydrogesterone in human plasma for therapeutic drug monitoring in gynecological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dienogest-d5 in Drug Metabolism and CYP Inhibition Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis. Understanding its metabolic profile and potential for drug-drug interactions is crucial for its safe and effective use. Dienogest-d5, a deuterium-labeled analog of dienogest, serves as an invaluable tool in these investigations. Its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. The stable isotope label ensures that this compound has nearly identical physicochemical properties to dienogest, but is distinguishable by its mass, allowing for precise and accurate quantification in complex biological matrices.
This document provides detailed application notes and protocols for the use of this compound in drug metabolism and cytochrome P450 (CYP) inhibition assays.
Quantification of Dienogest using LC-MS/MS with this compound as an Internal Standard
The accurate quantification of dienogest in biological samples is fundamental to pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS analysis, as it effectively compensates for variations in sample preparation and instrument response.
Table 1: LC-MS/MS Parameters for Dienogest Quantification
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Dienogest) | To be determined based on experimental optimization |
| MRM Transition (this compound) | To be determined based on experimental optimization |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Experimental Protocol: Quantification of Dienogest in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Acquire data using the multiple reaction monitoring (MRM) mode with the optimized transitions for dienogest and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for both dienogest and this compound.
-
Calculate the peak area ratio of dienogest to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of dienogest standards.
-
Determine the concentration of dienogest in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Figure 1: Workflow for Dienogest quantification in plasma.
Drug Metabolism: In Vitro Metabolic Stability Assay
Metabolic stability assays are crucial for predicting the in vivo clearance of a drug. Dienogest is known to be primarily metabolized by the cytochrome P450 enzyme CYP3A4.[1] This protocol outlines the determination of the in vitro half-life (t½) and intrinsic clearance (CLint) of dienogest in human liver microsomes (HLMs).
Table 2: In Vitro Metabolic Stability Parameters for Dienogest
| Parameter | Value | Reference |
| Vmax | 1.1 ± 0.2 nmol/min/mg protein | [2] |
| KM,app | 10.3 ± 1.8 µM | [2] |
| In vitro CLint | 111 µL/min/mg protein | [2] |
Experimental Protocol: Metabolic Stability of Dienogest in Human Liver Microsomes
-
Reagent Preparation:
-
Dienogest Stock Solution: Prepare a 10 mM stock solution of dienogest in DMSO.
-
This compound (Internal Standard) Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and NRS to 37°C.
-
In a microcentrifuge tube, combine the HLM suspension and dienogest working solution (final concentration, e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NRS.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the this compound internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis as described in Section 1.
-
-
Data Analysis:
-
Quantify the remaining concentration of dienogest at each time point.
-
Plot the natural logarithm of the percentage of dienogest remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (microsomal protein concentration).
-
Figure 2: Workflow for metabolic stability assay.
CYP Inhibition Assay
CYP inhibition assays are essential for assessing the potential of a drug candidate to cause drug-drug interactions. This protocol describes how to determine the IC50 value of a test compound for the inhibition of dienogest metabolism by CYP3A4.
Table 3: Materials for CYP3A4 Inhibition Assay
| Reagent | Description |
| Enzyme Source | Pooled Human Liver Microsomes (HLMs) or recombinant human CYP3A4 |
| Substrate | Dienogest |
| Internal Standard | This compound |
| Cofactor | NADPH Regenerating System |
| Positive Control Inhibitor | Ketoconazole (a known strong CYP3A4 inhibitor) |
| Test Compound | The compound to be evaluated for CYP3A4 inhibition |
Experimental Protocol: CYP3A4 Inhibition (IC50 Determination)
-
Incubation Mixture Preparation:
-
Prepare a series of dilutions of the test compound and the positive control (ketoconazole) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the HLM suspension, phosphate buffer, and the test compound/positive control dilutions.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a mixture of dienogest (at a concentration near its KM,app, e.g., 10 µM) and the NADPH regenerating system to each well.
-
Incubate at 37°C for a predetermined time (e.g., 15 minutes, within the linear range of metabolite formation).
-
Terminate the reaction by adding ice-cold acetonitrile containing this compound.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the primary metabolite of dienogest (the specific metabolite needs to be identified in preliminary studies).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Figure 3: Workflow for CYP inhibition IC50 determination.
Conclusion
This compound is an essential tool for the accurate and precise quantification of dienogest in drug metabolism and CYP inhibition assays. The protocols provided herein offer a framework for conducting these critical in vitro studies. By leveraging the advantages of stable isotope-labeled internal standards, researchers can generate high-quality data to better understand the pharmacokinetic and drug interaction profile of dienogest, ultimately contributing to its safer and more effective clinical use.
References
Application Notes and Protocols for the In Vitro Quantification of Dienogest Using Dienogest-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a synthetic progestogen used in the treatment of endometriosis. In vitro studies are crucial for understanding its mechanisms of action, metabolism, and cellular effects. Accurate quantification of Dienogest in in vitro systems is essential for generating reliable and reproducible data. Dienogest-d5, a deuterium-labeled analog of Dienogest, serves as an ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[3] This document provides detailed application notes and protocols for the use of this compound in in vitro studies.
Application: In Vitro Metabolism of Dienogest in Human Endometrial Stromal Cells
This application note describes a typical in vitro experiment to investigate the metabolism of Dienogest in a relevant cell line, such as human endometrial stromal cells. The concentration of Dienogest in cell lysates and culture medium is determined over time to assess the rate of its cellular uptake and metabolic degradation. This compound is used as an internal standard to ensure accurate quantification.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human Endometrial Stromal Cells (hESCs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Setup:
-
Seed hESCs in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing Dienogest at a final concentration of 10 µM.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
At each time point, collect both the cell culture medium and the cell lysate for analysis.
-
2. Sample Preparation
-
Cell Lysate Preparation:
-
After removing the culture medium, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 200 µL of ice-cold lysis buffer (e.g., RIPA buffer) to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Precipitation and Extraction:
-
To 100 µL of cell lysate or culture medium, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) and vortex briefly.[4]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins and vortex for 1 minute.[2]
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[2]
-
3. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Dienogest from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dienogest: The protonated precursor to product ion transition is m/z 312.3 → 135.3.[5]
-
This compound: The precursor to product ion transition will be shifted by +5 Da (m/z 317.3 → product ion). The exact product ion would be determined by direct infusion of the standard.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Data Presentation
Table 1: Hypothetical Quantitative Results of Dienogest Concentration in hESCs Over Time
| Time Point (hours) | Dienogest Concentration in Cell Lysate (ng/mg protein) | Standard Deviation |
| 0 | 0 | 0 |
| 2 | 15.2 | 1.8 |
| 4 | 28.9 | 3.1 |
| 8 | 45.6 | 4.5 |
| 12 | 38.4 | 3.9 |
| 24 | 22.1 | 2.5 |
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel fully-automated method to measure steroids in serum by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Therapeutic Drug Monitoring of Dienogest using Dienogest-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a synthetic progestogen used in hormonal contraceptives and for the treatment of endometriosis.[1][2] Therapeutic Drug Monitoring (TDM) of Dienogest can be crucial in clinical situations requiring dose optimization, such as in patients with co-medications like antiepileptic drugs, to ensure therapeutic efficacy and avoid potential side effects.[3][4] This document provides a detailed protocol for the quantitative analysis of Dienogest in human plasma using a stable isotope-labeled internal standard, Dienogest-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the deuterium-labeled version of Dienogest and serves as an ideal internal standard for mass spectrometry-based quantification due to its similar chemical and physical properties to the analyte.[5][6]
Mechanism of Action of Dienogest
Dienogest exerts its therapeutic effects primarily by acting as an agonist at the progesterone receptor.[2][7] This interaction leads to a potent progestagenic effect on the endometrium, causing endometrial atrophy with prolonged use.[2][7] Furthermore, Dienogest reduces the production of estradiol, thereby suppressing its trophic effects on both eutopic and ectopic endometrial tissue.[2][7] It also exhibits anti-androgenic, anti-proliferative, immunologic, and anti-angiogenic effects.[2][8]
Caption: Signaling pathway of Dienogest.
Quantitative Analysis of Dienogest using LC-MS/MS
A sensitive and specific LC-MS/MS method is the gold standard for the quantification of Dienogest in biological matrices. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high accuracy and precision.
LC-MS/MS Method Parameters
The following table summarizes typical parameters for the LC-MS/MS analysis of Dienogest.
| Parameter | Description |
| Analyte | Dienogest |
| Internal Standard | This compound |
| Biological Matrix | Human Plasma |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction (SPE) |
| Chromatographic Column | C18 or Phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm)[9] |
| Mobile Phase | Acetonitrile and Ammonium Acetate buffer[9] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Transitions (m/z) | Dienogest: 312.3 → 135.3[9] |
| Note: this compound transition will be higher by 5 Da. |
Method Validation Summary
The performance of LC-MS/MS methods for Dienogest quantification is summarized in the table below.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1.0 - 200.9 ng/mL | [9] |
| 5 - 100 ng/mL | [3][4] | |
| Lower Limit of Quantification (LLOQ) | 0.009 ng/mL | [10] |
| 1.003 ng/mL | [9] | |
| Intra-day Precision (%CV) | < 3.97% | [9] |
| Inter-day Precision (%CV) | < 6.10% | [9] |
| Accuracy (% Nominal) | Within ±4.0% | [9] |
| Recovery | 92.5% - 106.4% | [3] |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Dienogest Stock Solution (1 mg/mL): Accurately weigh 10 mg of Dienogest reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Dienogest stock solution in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
References
- 1. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 2. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dienogest-d5 in Drug-Drug Interaction Screening Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest, a synthetic progestogen, is utilized in oral contraceptives and for the treatment of endometriosis. As with any new chemical entity, a thorough evaluation of its potential for drug-drug interactions (DDIs) is a critical component of the non-clinical safety assessment. Dienogest is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] Consequently, co-administration with drugs that inhibit or induce CYP3A4 can significantly alter the plasma concentrations of Dienogest, potentially impacting its efficacy and safety.
Dienogest-d5, a stable isotope-labeled analog of Dienogest, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its use ensures high accuracy and precision in the quantification of Dienogest in complex biological matrices, which is essential for in vitro DDI screening assays.
These application notes provide detailed protocols for utilizing this compound in CYP3A4 inhibition and induction screening studies to assess the DDI potential of investigational drugs.
Data Presentation
Table 1: In Vitro CYP3A4 Inhibition Screening - IC50 Values
| Test Compound | Dienogest Concentration (µM) | IC50 (µM) |
| Ketoconazole (Positive Control) | 1 | 0.05 |
| Verapamil (Moderate Inhibitor) | 1 | 2.5 |
| Investigational Drug A | 1 | > 50 (No significant inhibition) |
| Investigational Drug B | 1 | 8.0 |
Data are representative and may not reflect actual experimental results.
Table 2: In Vitro CYP3A4 Induction Screening - Fold Induction
| Test Compound | Concentration (µM) | Fold Induction of Dienogest Metabolism |
| Rifampicin (Positive Control) | 10 | 8.5 |
| Omeprazole (Weak Inducer) | 20 | 2.1 |
| Investigational Drug C | 10 | 1.2 (No significant induction) |
| Investigational Drug D | 10 | 4.7 |
Data are representative and may not reflect actual experimental results.
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP3A4-mediated metabolism of Dienogest.
Materials:
-
Dienogest
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
Test compounds (including a known CYP3A4 inhibitor like ketoconazole as a positive control)
-
Acetonitrile (ACN) for protein precipitation
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Dienogest in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Pooled Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL)
-
Test compound at various concentrations (typically a serial dilution) or vehicle control.
-
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and Dienogest (at a concentration near its Km, if known, or a standard concentration such as 1 µM).
-
Incubate at 37°C for a predetermined time (e.g., 15-60 minutes, within the linear range of metabolite formation).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing this compound (internal standard) to each well. This will precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of remaining Dienogest.
-
Use the ratio of the peak area of Dienogest to the peak area of this compound for quantification.
-
-
Data Analysis:
-
Calculate the percentage of Dienogest metabolism inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Protocol 2: In Vitro CYP3A4 Induction Assay using Cultured Human Hepatocytes
This protocol describes a method to evaluate the potential of a test compound to induce the expression of CYP3A4, measured by an increase in the metabolism of Dienogest.
Materials:
-
Cryopreserved or fresh plated human hepatocytes
-
Hepatocyte culture medium
-
Dienogest
-
This compound (Internal Standard)
-
Test compounds (including a known CYP3A4 inducer like rifampicin as a positive control)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Culture and Treatment:
-
Culture human hepatocytes according to the supplier's instructions.
-
Once the cells are ready, treat them with various concentrations of the test compound or a positive control (e.g., rifampicin) in fresh culture medium. Include a vehicle control.
-
Incubate the cells for 48-72 hours to allow for potential enzyme induction.
-
-
Assessment of CYP3A4 Activity:
-
After the induction period, remove the medium containing the test compound and wash the cells with fresh, warm medium.
-
Add fresh medium containing Dienogest (probe substrate) to each well.
-
Incubate at 37°C for a specific time period (e.g., 1-4 hours).
-
-
Sample Collection and Preparation:
-
Collect the cell culture medium from each well.
-
Add ice-cold acetonitrile containing this compound to each sample to stop any further metabolism and precipitate proteins.
-
Centrifuge the samples to pellet debris.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of a major Dienogest metabolite (e.g., hydroxylated Dienogest) or the depletion of Dienogest using a validated LC-MS/MS method. The use of this compound as an internal standard for the quantification of Dienogest is recommended.
-
-
Data Analysis:
-
Determine the rate of Dienogest metabolism for each treatment group.
-
Calculate the fold induction by dividing the metabolism rate in the presence of the test compound by the metabolism rate in the vehicle control.
-
A significant increase in the fold induction compared to the vehicle control suggests that the test compound is a CYP3A4 inducer.
-
Visualizations
Caption: Experimental workflow for the in vitro CYP3A4 inhibition assay.
Caption: Metabolic pathway of Dienogest via CYP3A4 and points of interaction.
References
Troubleshooting & Optimization
Troubleshooting matrix effects with Dienogest-d5 internal standard
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects when using Dienogest-d5 as an internal standard in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and how does it affect my results with this compound?
A1: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This interference can either suppress or enhance the ion signal of your analyte (Dienogest) and the internal standard (this compound), leading to inaccurate and imprecise quantification.[1][2] Even though this compound is a stable isotope-labeled (SIL) internal standard, which is designed to co-elute and experience similar matrix effects as the analyte, issues can still arise.[3]
Q2: Why am I seeing poor accuracy and precision even when using a deuterated internal standard like this compound?
A2: While SIL internal standards are the gold standard for correcting matrix effects, they are not always a perfect solution.[4][5] Several factors can lead to poor performance:
-
Chromatographic Separation: Deuteration can sometimes cause a slight shift in retention time between the analyte and the internal standard.[3] If this separation occurs in a region of the chromatogram with significant ion suppression or enhancement, the analyte and internal standard will be affected differently, leading to inaccurate results.[6]
-
Differential Matrix Effects: The specific components causing the matrix effect at the exact retention time of the analyte might be different from those at the retention time of the internal standard, even if the shift is minimal.[6]
-
Concentration Mismatches: If the concentration of the internal standard is significantly different from the analyte concentration, it can lead to competitive ionization effects that are not proportional.[4]
Q3: What are the common sources of matrix effects in bioanalytical samples?
A3: The primary sources of matrix effects are endogenous components of the biological matrix.[1] In plasma or serum, phospholipids are a major cause of ion suppression.[7] Other sources include salts, proteins, amino acids, and anticoagulants.[8][9] Exogenous sources can also contribute, such as dosing vehicles, co-administered medications, and contaminants from sample collection and processing materials like plasticizers.[1][8]
Q4: How can I quantitatively assess the matrix effect in my assay?
A4: The most common method is the post-extraction spike experiment .[1][4][10] This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same analyte concentration in a neat (pure) solvent. The ratio of these responses, known as the Matrix Factor (MF), quantifies the extent of ion suppression or enhancement.[1] An MF of less than 1 indicates suppression, while an MF greater than 1 indicates enhancement.[1] Ideally, the MF should be between 0.8 and 1.2.
Q5: What is the Internal Standard Normalized Matrix Factor (IS-Normalized MF) and why is it important?
A5: The IS-Normalized MF is calculated by dividing the Matrix Factor of the analyte by the Matrix Factor of the internal standard (this compound).[11][12] This value is critical because it demonstrates the ability of the internal standard to compensate for the matrix effect experienced by the analyte. An IS-Normalized MF close to 1.0, with a coefficient of variation (%CV) of less than 15% across different lots of matrix, indicates that the internal standard is effectively tracking and correcting for the variability in the matrix effect.[1][11]
Troubleshooting Guides
Issue 1: High Variability and Poor Accuracy in QC Samples
If you are observing inconsistent results, particularly at the low and high ends of your calibration curve, it is likely due to an uncompensated matrix effect.
-
Action: Overlay the chromatograms of Dienogest and this compound from a neat solution and an extracted sample.
-
Expected Outcome: The peaks should perfectly co-elute.
-
Troubleshooting: If a retention time shift is observed, the chromatographic method needs optimization. A slight difference in retention time due to the deuterium isotope effect can cause differential matrix effects.[6] Consider using a column with slightly lower resolution to force co-elution or adjust the mobile phase composition.[3]
-
Action: Conduct a post-extraction spike experiment to determine the Matrix Factor (MF) for both Dienogest and this compound.
-
Experimental Protocol: See "Protocol 1: Quantitative Assessment of Matrix Effect" below.
-
Data Analysis: Calculate the MF and the IS-Normalized MF.
| Sample Lot | Dienogest Peak Area (Matrix) | Dienogest Peak Area (Neat) | Dienogest MF | This compound Peak Area (Matrix) | This compound Peak Area (Neat) | This compound MF | IS-Normalized MF |
| Lot 1 | 75,000 | 100,000 | 0.75 | 78,000 | 100,000 | 0.78 | 0.96 |
| Lot 2 | 60,000 | 100,000 | 0.60 | 62,000 | 100,000 | 0.62 | 0.97 |
| Lot 3 | 85,000 | 100,000 | 0.85 | 84,000 | 100,000 | 0.84 | 1.01 |
| Lot 4 | 70,000 | 100,000 | 0.70 | 90,000 | 100,000 | 0.90 | 0.78 |
| CV (%) | 13.5% |
-
Interpretation: In the table above, Lot 4 shows a significant deviation in the IS-Normalized MF, indicating that this compound is not adequately compensating for the matrix effect in that specific lot. A high CV across lots suggests a variable and problematic matrix effect.
Based on the results from the Matrix Factor experiment, implement one or more of the following strategies:
-
Improve Sample Preparation: The goal is to remove interfering endogenous components.[13][14]
-
Protein Precipitation (PPT): A quick but often "dirtier" method. If you are using PPT, consider a subsequent clean-up step.
-
Liquid-Liquid Extraction (LLE): Offers better selectivity by partitioning the analyte into an immiscible organic solvent.[15] Experiment with different pH conditions and solvent polarities to optimize the removal of interferences.[7]
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup by using a solid sorbent to retain the analyte while interferences are washed away.[16]
-
-
Optimize Chromatography: Increase the separation between the analytes and the region of ion suppression.[4]
-
Modify the gradient profile to better resolve early-eluting interferences like phospholipids.
-
Use a divert valve to send the highly contaminated early portion of the eluent to waste instead of the mass spectrometer.[10]
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[4][17]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol determines the Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Dienogest and this compound at a known concentration (e.g., medium QC) into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure.[11] After the final extraction step, spike the extracts with the same concentration of Dienogest and this compound as in Set A.
-
Set C (Blank Matrix): Process the same lots of blank biological matrix without adding the analyte or internal standard to check for interferences.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for Dienogest and this compound.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Dienogest) / (MF of this compound)
-
-
Evaluate Results:
-
The %CV of the MF and IS-Normalized MF across the different lots should be ≤15%.[11]
-
Visualizations
Workflow for Matrix Effect Assessment
Caption: Workflow for the quantitative assessment of matrix effects.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting matrix effect issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
- 12. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. matrix-effect-elimination-during-lc-ms-ms-bioanalytical-method-development - Ask this paper | Bohrium [bohrium.com]
- 14. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 16. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC-MS/MS for Dienogest-d5 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Dienogest-d5 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for this compound?
A1: this compound is a deuterated analog of Dienogest and is commonly used as an internal standard in pharmacokinetic and analytical studies.[1][2] The optimal Multiple Reaction Monitoring (MRM) transitions for this compound should be determined empirically. However, based on the known fragmentation of Dienogest, the following transitions can be used as a starting point for optimization. The precursor ion will be the protonated molecule [M+H]⁺. Since this compound has five deuterium atoms, its mass will be 5 Daltons higher than unlabeled Dienogest.
Table 1: Recommended Starting MRM Transitions for Dienogest and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| Dienogest | 312.2 | 245.1 | [M+H - C5H7N]⁺ |
| Dienogest | 312.2 | 134.1 | [C9H9O]⁺ |
| This compound | 317.2 | 250.1 | [M+H - C5H7N]⁺ |
| This compound | 317.2 | 134.1 | [C9H9O]⁺ |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Q2: How should I optimize the collision energy and other MS parameters for this compound?
A2: Optimization of mass spectrometer parameters is crucial for achieving the best sensitivity and specificity. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer.
Experimental Protocol: MS Parameter Optimization
-
Prepare a standard solution: Prepare a 100-500 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water).
-
Infuse the solution: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize precursor ion selection: In Q1, scan for the protonated molecule [M+H]⁺ of this compound (around m/z 317.2).
-
Optimize fragmentation: Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize collision energy (CE): For each promising product ion, perform a CE ramp to determine the voltage that yields the highest intensity.
-
Optimize other parameters: Adjust other relevant parameters such as declustering potential (DP), entrance potential (EP), and cell exit potential (CXP) to maximize the signal.
Q3: What are the recommended liquid chromatography conditions for the analysis of this compound?
A3: Reversed-phase liquid chromatography is the most common approach for the analysis of steroids like Dienogest. The following table summarizes a typical set of starting conditions.
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommendation |
| Column | C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5-10 minutes. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
Q4: What is a suitable sample preparation method for this compound in biological matrices like plasma or serum?
A4: For the analysis of this compound in biological matrices, an extraction step is necessary to remove proteins and other interfering substances. Protein precipitation is a simple and effective method.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: To a 100 µL aliquot of plasma or serum, add the internal standard (if this compound is not the internal standard).
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Troubleshooting Guides
Problem: No or low signal for this compound
This is a common issue that can be caused by a variety of factors. The following decision tree can help you systematically troubleshoot the problem.
Caption: Troubleshooting decision tree for no or low signal of this compound.
Problem: Poor peak shape (tailing, fronting, or split peaks)
Poor peak shape can compromise the accuracy and precision of your results.
Table 3: Troubleshooting Poor Peak Shape
| Symptom | Potential Cause | Suggested Solution |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Column degradation | - Dilute the sample- Adjust mobile phase pH- Use a different column |
| Peak Fronting | - Column overload- Sample solvent stronger than mobile phase | - Dilute the sample- Reconstitute the sample in the initial mobile phase |
| Split Peaks | - Clogged frit or column inlet- Column void | - Replace the frit or column- Use a guard column |
Problem: High background noise or interfering peaks
High background noise can affect the limit of detection and quantification.
Table 4: Troubleshooting High Background Noise
| Potential Cause | Suggested Solution |
| Contaminated mobile phase or solvents | - Use high-purity (LC-MS grade) solvents and additives- Prepare fresh mobile phase daily |
| Carryover from previous injections | - Implement a robust needle wash protocol- Inject a blank solvent after a high-concentration sample |
| Matrix effects | - Improve sample cleanup (e.g., use solid-phase extraction)- Optimize chromatographic separation to resolve interferences |
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for the LC-MS/MS analysis of this compound.
References
Technical Support Center: Overcoming Ion Suppression with Dienogest-d5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dienogest-d5 as an internal standard in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in complex matrices?
A: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte (e.g., Dienogest) caused by co-eluting compounds from the sample's matrix (e.g., plasma, urine).[1][2] These interfering components, such as salts, lipids, and proteins, compete with the analyte for ionization in the MS source, leading to a decreased signal intensity.[1][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative analyses, making it a significant challenge when working with complex biological samples.[2]
Q2: What is this compound and how does it help in LC-MS/MS analysis?
A: this compound is a stable isotope-labeled (SIL) version of Dienogest, where five hydrogen atoms have been replaced with deuterium. It is used as an internal standard (IS) in quantitative bioanalysis. Because this compound is chemically almost identical to Dienogest, it exhibits very similar chromatographic behavior and ionization efficiency. The key principle is that the SIL internal standard and the analyte co-elute and are affected by ion suppression to the same degree.[1] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even if the absolute signal intensity of both is suppressed.[1]
Q3: Can using this compound completely eliminate ion suppression issues?
A: While this compound is the gold standard for compensating for ion suppression, it may not completely eliminate all issues. For the correction to be perfect, the analyte and the internal standard must co-elute and experience identical matrix effects. However, slight differences in retention time can sometimes occur due to the deuterium isotope effect, leading to differential ion suppression where the analyte and IS are not suppressed to the exact same extent.[4][5] This can affect accuracy.[5] Therefore, even when using a SIL-IS, it is crucial to optimize sample preparation and chromatography to minimize the underlying matrix effects.[3]
Q4: How do I know if my method is suffering from ion suppression?
A: There are two primary methods to assess ion suppression:
-
Post-Extraction Spike Analysis: Compare the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the same analyte concentration in a clean solvent. A significantly lower response in the matrix sample indicates ion suppression.[1][2]
-
Post-Column Infusion Experiment: A solution of the analyte is continuously infused into the MS source after the analytical column while a blank matrix extract is injected. Any dip or reduction in the stable analyte signal baseline indicates a region of ion suppression in the chromatogram.[6][7][8] This qualitative technique is excellent for identifying at what retention times suppression occurs.[6]
Q5: Is there a risk of the deuterium atoms on this compound exchanging back to hydrogen?
A: Hydrogen-deuterium (H/D) back-exchange, where deuterium atoms on a labeled compound are replaced by protons from the solvent (e.g., water in the mobile phase), is a potential concern in mass spectrometry.[9] This process can compromise the integrity of the internal standard. Back-exchange is minimized by maintaining specific conditions, such as a low pH (around 2.5) and low temperature (0°C) during sample processing and analysis.[9][10] For most routine bioanalytical workflows with stable C-D bonds, significant back-exchange is unlikely under typical LC-MS conditions, but it is a factor to be aware of, especially during method development.
Troubleshooting Guides
Problem: Inconsistent Results, Low Signal, or Poor Reproducibility for Dienogest
When encountering issues like low sensitivity, high variability (%RSD), or inconsistent quantification of Dienogest, a systematic approach is necessary to identify and resolve the root cause, which is often related to ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Dienogest-d5 quality control and acceptance criteria in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and use of Dienogest-d5 in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Dienogest, a synthetic progestogen. It is primarily used as an internal standard (IS) in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, for the quantitative determination of Dienogest in biological matrices.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.
Q2: What are the typical acceptance criteria for the quality control of a new batch of this compound?
While a specific Certificate of Analysis may vary between suppliers, the following table summarizes the general quality control specifications and acceptance criteria for this compound to be used as an internal standard in regulated bioanalysis.
| Parameter | Test Method | Acceptance Criteria |
| Identity | ||
| Appearance | Visual Inspection | White to off-white solid |
| Mass Spectrum | Mass Spectrometry (MS) | Conforms to the expected mass spectrum of this compound |
| NMR Spectrum | ¹H-NMR, ¹³C-NMR | Conforms to the structure of this compound |
| Purity | ||
| Chemical Purity | HPLC-UV or LC-MS | ≥ 98.0% |
| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry (MS) or NMR | ≥ 99% atom % D |
| Unlabeled Dienogest | LC-MS/MS | ≤ 0.5% |
| Residual Solvents | GC-HS | Meets USP <467> or ICH Q3C requirements |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
Q3: How should this compound be stored?
This compound should be stored in a well-closed container, protected from light, at a controlled room temperature (typically 20-25°C) or as specified by the supplier. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be recommended. It is essential to refer to the supplier's instructions for optimal storage conditions to ensure the stability of the compound.
Q4: Can this compound be used in assays other than LC-MS/MS?
While LC-MS/MS is the most common application for this compound due to the mass difference from the unlabeled analyte, it can potentially be used in other analytical techniques where a stable isotope-labeled internal standard is beneficial, provided the detection method can differentiate between the labeled and unlabeled forms.
Troubleshooting Guides
This section addresses common issues that may be encountered during the use of this compound in analytical assays.
Issue 1: Inconsistent or inaccurate quantification results.
-
Possible Cause 1: Instability of this compound solution.
-
Troubleshooting Step: Prepare fresh stock and working solutions of this compound. Evaluate the stability of the solutions under the storage and experimental conditions.
-
-
Possible Cause 2: Cross-contamination between analyte and internal standard.
-
Troubleshooting Step: Ensure that separate, dedicated glassware and pipettes are used for the analyte and the internal standard to prevent cross-contamination.
-
-
Possible Cause 3: Isotopic exchange.
-
Troubleshooting Step: Deuterium atoms on certain positions of a molecule can sometimes exchange with protons from the solvent, especially under acidic or basic conditions. Evaluate the stability of the deuterium label under the specific mobile phase and sample processing conditions. If isotopic exchange is suspected, consider adjusting the pH of the mobile phase or sample matrix.
-
Issue 2: Poor chromatographic peak shape for this compound.
-
Possible Cause 1: Inappropriate column or mobile phase.
-
Troubleshooting Step: Refer to the detailed experimental protocol below for a validated LC method. Ensure the column is properly conditioned and the mobile phase is correctly prepared.
-
-
Possible Cause 2: Co-elution with interfering substances.
-
Troubleshooting Step: Optimize the chromatographic gradient to improve the separation of this compound from any interfering peaks. A different stationary phase might also be considered.
-
Issue 3: Unexpected peaks in the mass spectrum.
-
Possible Cause 1: Presence of impurities in the this compound standard.
-
Troubleshooting Step: Review the Certificate of Analysis for the purity of the standard. If significant impurities are suspected, a new, high-purity standard should be used.
-
-
Possible Cause 2: In-source fragmentation or adduct formation.
-
Troubleshooting Step: Optimize the mass spectrometer source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. The formation of adducts (e.g., with sodium or potassium) can be reduced by using high-purity mobile phase additives and ensuring a clean system.
-
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Dienogest using this compound as an Internal Standard
This protocol is a representative method and may require optimization for specific matrices and instrumentation.
1. Preparation of Stock and Working Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
This compound Working Solution (10 ng/mL): Perform serial dilutions of the stock solution with methanol:water (1:1, v/v) to achieve the final concentration.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the this compound working solution (10 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A validated HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions:
-
Dienogest: m/z 312.2 → 245.1
-
This compound: m/z 317.2 → 250.1
-
-
Source Parameters: Optimize cone voltage, capillary voltage, and gas flows for maximum signal intensity.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Proposed MS/MS fragmentation of this compound.
References
Addressing variability in Dienogest-d5 response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dienogest-d5. Our goal is to help you address variability in experimental results and ensure the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in a research setting?
This compound is a deuterated form of Dienogest, a synthetic progestogen. In research, it is primarily used as an internal standard for the quantitative analysis of Dienogest in biological samples by liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The deuterium labeling provides a distinct mass signature, allowing for accurate quantification by correcting for variations during sample preparation and analysis.[1][2][3]
Q2: What are the main sources of variability when using this compound as an internal standard?
Variability can arise from several factors:
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenate) can interfere with the ionization of this compound and the analyte, leading to ion suppression or enhancement.[4][5]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time can affect signal intensity.[2][6]
-
Sample Extraction In-efficiency: Inconsistent recovery of this compound and the analyte during sample preparation can introduce variability.[4]
-
Co-eluting Substances: The presence of other compounds with similar retention times can interfere with the measurement.[4]
Q3: We are observing inconsistent results in our cell-based assays with Dienogest. What could be the cause?
Variability in cell-based assays can be due to several factors:
-
Cell Line Instability: Differences in cell passage number, genetic drift, or mycoplasma contamination can alter cellular responses.[7]
-
Receptor Expression Levels: The expression of progesterone receptors (PR-A and PR-B) can vary between cell lines and even within the same cell line under different culture conditions, affecting the response to Dienogest.[8][9]
-
Progesterone Resistance: Some cell lines, particularly those derived from endometriotic tissue, may exhibit progesterone resistance, leading to a diminished response to Dienogest.[8][10]
-
Experimental Conditions: Factors such as serum batch variability, incubation time, and cell seeding density can all contribute to inconsistent results.[7]
Q4: Can drug interactions affect the response to Dienogest in our in vivo studies?
Yes, co-administration of other compounds can significantly alter the pharmacokinetics and efficacy of Dienogest. Dienogest is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[11][12]
-
CYP3A4 Inducers: Drugs like rifampicin, carbamazepine, and St. John's Wort can increase the metabolism of Dienogest, leading to lower plasma concentrations and potentially reduced efficacy.[12][13]
-
CYP3A4 Inhibitors: Compounds such as ketoconazole, itraconazole, and grapefruit juice can inhibit CYP3A4, resulting in higher plasma levels of Dienogest and potentially increased side effects.[12][14]
Troubleshooting Guides
In-Vitro Experimentation: Cell-Based Assays
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no cellular response to Dienogest treatment | 1. Low or absent progesterone receptor (PR) expression in the cell line.[8][9]2. Progesterone resistance of the cell line.[8][10]3. Dienogest degradation in culture media. | 1. Verify PR-A and PR-B expression levels using Western blot or qPCR.2. Use a positive control cell line known to respond to progestins.3. Prepare fresh Dienogest solutions for each experiment and protect from light. |
| High variability between replicate wells | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent drug concentration across wells. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS.3. Mix the drug solution thoroughly before adding to the wells. |
| Unexpected cytotoxic effects | 1. High concentration of Dienogest or solvent (e.g., DMSO).2. Contamination of cell culture. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. Keep the final solvent concentration below 0.1%.2. Regularly test for mycoplasma contamination. |
In-Vivo & Analytical Experimentation: LC-MS Analysis with this compound
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Variable this compound signal intensity | 1. Ion suppression or enhancement from the biological matrix.[4][5]2. Inconsistent sample preparation and extraction.3. Mass spectrometer source contamination.[15] | 1. Optimize the chromatographic method to separate Dienogest from interfering matrix components.2. Use a consistent and validated sample preparation protocol.3. Clean the mass spectrometer source according to the manufacturer's instructions. |
| Poor peak shape for this compound and analyte | 1. Column degradation.2. Inappropriate mobile phase composition. | 1. Replace the analytical column.2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. |
| Inaccurate quantification | 1. Non-co-elution of this compound and the analyte.2. Isotopic interference.3. Incorrect calibration curve. | 1. Adjust the chromatographic conditions to ensure co-elution.2. Check for any isotopic overlap between the analyte and this compound.3. Prepare fresh calibration standards and ensure the calibration range covers the expected sample concentrations. |
Quantitative Data Summary
Table 1: Dienogest Dose-Response in Endometriosis-Associated Pain Reduction
| Daily Dose | Mean Reduction in VAS Score (mm) from Baseline | Study Population | Study Duration | Reference |
| 1 mg | 44.63 | Women with at least one ovarian endometriotic cyst | 48 weeks | [16] |
| 2 mg | 54.19 | Women with at least one ovarian endometriotic cyst | 48 weeks | [16] |
| 2 mg | 39.71 | Women with endometriosis | 24 weeks | |
| 4 mg | 34.80 | Women with endometriosis | 24 weeks |
*VAS: Visual Analogue Scale for pain
Table 2: Discontinuation Rates in Long-Term Dienogest Treatment for Endometriosis
| Treatment Duration | Percentage of Patients Discontinuing Treatment | Primary Reasons for Discontinuation | Reference |
| 12 months | 19% | Spotting, reduced sexual drive, vaginal dryness, mood disorders | [17][18][19] |
| 36 months | 27% | Side effects (e.g., bleeding irregularities, headache) | [17][18][19] |
Table 3: Common Drug Interactions with Dienogest
| Interacting Drug/Substance | Effect on Dienogest | Mechanism |
| CYP3A4 Inducers | ||
| Rifampicin, Carbamazepine, Phenytoin, St. John's Wort | Decreased plasma concentration | Increased metabolism via CYP3A4 induction[12][13] |
| CYP3A4 Inhibitors | ||
| Ketoconazole, Itraconazole, Clarithromycin, Grapefruit juice | Increased plasma concentration | Decreased metabolism via CYP3A4 inhibition[12][14] |
Experimental Protocols
Protocol 1: In-Vitro Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from studies investigating the effect of Dienogest on endometrial cell proliferation.[20][21]
1. Cell Seeding:
- Culture human endometrial stromal cells (hESCs) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
2. Serum Starvation:
- Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.
3. Dienogest Treatment:
- Prepare a stock solution of Dienogest in DMSO.
- Dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ to 10⁻⁶ M). The final DMSO concentration should not exceed 0.1%.
- Add the Dienogest solutions to the respective wells and incubate for 24-48 hours.
4. BrdU Labeling and Detection:
- Add BrdU labeling solution to each well and incubate for 2-4 hours.
- Fix the cells and detect BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 2: Pharmacokinetic Study of Dienogest in Rats
This protocol provides a general framework for an in vivo pharmacokinetic study.
1. Animal Dosing:
- Use adult female Sprague-Dawley rats.
- Administer Dienogest orally via gavage at a specific dose (e.g., 10 mg/kg).
2. Blood Sampling:
- Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
- Centrifuge the blood samples to separate the plasma.
3. Sample Preparation for LC-MS Analysis:
- To 100 µL of plasma, add an internal standard solution (this compound).
- Perform protein precipitation by adding acetonitrile.
- Vortex and centrifuge the samples.
- Evaporate the supernatant to dryness and reconstitute in the mobile phase.
4. LC-MS/MS Analysis:
- Inject the prepared samples into an LC-MS/MS system.
- Use a C18 column for chromatographic separation.
- Optimize the mass spectrometer parameters for the detection of Dienogest and this compound.
- Quantify the concentration of Dienogest in each sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizations
Caption: Canonical signaling pathway of Dienogest action.
Caption: Workflow for a preclinical pharmacokinetic study of Dienogest.
References
- 1. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. mdpi.com [mdpi.com]
- 9. Dienogest increases the progesterone receptor isoform B/A ratio in patients with ovarian endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the cause of Dienogest-resistance in patients with endometrioma? | EndoNews [endonews.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. cdn.medpath.com [cdn.medpath.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Dienogest : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 15. agilent.com [agilent.com]
- 16. contemporaryobgyn.net [contemporaryobgyn.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. poliklinika-harni.hr [poliklinika-harni.hr]
- 21. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Comparison of Internal Standards for Dienogest Quantification: Dienogest-d5 vs. Structural Analogs
In the bioanalytical quantification of the synthetic progestogen Dienogest, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of the deuterated internal standard, Dienogest-d5, with commonly used structural analogs, Norethisterone and Cyproterone Acetate. The comparison is based on published experimental data from various analytical method validation studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
For LC-MS/MS-based bioanalysis, stable isotope-labeled (SIL) internal standards are widely considered the gold standard. This compound, a deuterated analog of Dienogest, is a prime example. The key advantage of a SIL IS lies in its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction recovery and matrix effects. This leads to higher accuracy and precision in the quantification of the analyte.
Performance Data at a Glance: this compound vs. Alternatives
The following tables summarize the performance characteristics of analytical methods for Dienogest quantification using this compound, Norethisterone, and Cyproterone Acetate as internal standards. It is important to note that the data for this compound is derived from a highly sensitive and specific LC-MS/MS method, while the data for Norethisterone and Cyproterone Acetate are from High-Performance Liquid Chromatography (HPLC) methods with UV detection, which generally have higher limits of quantification.
Table 1: Performance Comparison of Internal Standards for Dienogest Analysis
| Parameter | Dienogest with Stable Isotope-Labeled IS (LC-MS/MS)[1] | Dienogest with Norethisterone IS (HPLC-UV)[2] | Dienogest with Cyproterone Acetate IS (HPLC-UV)[3] |
| Linearity Range | 5 - 100 ng/mL | 5 - 20 µg/mL | 3.0 - 45.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 1.0 µg/mL | 3.0 µg/mL |
| Accuracy (% Recovery) | 92.5% to 106.4% | Not explicitly reported as % recovery, but the method was validated for accuracy. | Not explicitly reported as % recovery, but the method was validated for accuracy. |
| Precision (% RSD) | Inter-assay reproducibility < 10% | Overall %RSD for precision was found to be 0.4. | Not explicitly reported as %RSD, but the method was validated for precision. |
| Matrix Effect | Excluded by post-column infusion experiments. | Not applicable for HPLC-UV. | Not applicable for HPLC-UV. |
| Extraction Efficiency | 92.5% to 106.4% | Not explicitly reported. | Not explicitly reported. |
Key Takeaways from the Data:
-
The LC-MS/MS method using a stable isotope-labeled internal standard demonstrates significantly higher sensitivity, with an LLOQ in the low ng/mL range, compared to the µg/mL range of the HPLC-UV methods.
-
The use of a SIL IS in the LC-MS/MS method allows for the assessment and exclusion of matrix effects, a critical factor in complex biological matrices that cannot be addressed by HPLC-UV methods.
-
The reported accuracy and precision for the LC-MS/MS method are well within the stringent requirements for bioanalytical method validation. While the HPLC methods were also validated, the direct comparison of these parameters is challenging due to the different analytical platforms and concentration ranges.
Experimental Methodologies
Below are the detailed experimental protocols for the analytical methods cited in this comparison.
Experimental Protocol 1: LC-MS/MS Quantification of Dienogest using a Stable Isotope-Labeled Internal Standard[1]
This method describes the simultaneous quantification of six synthetic progestins, including Dienogest, in human plasma.
-
Sample Preparation: Online solid-phase extraction (SPE).
-
Chromatography: High-performance liquid chromatography (HPLC) with gradient elution.
-
Detection: Tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM).
-
Internal Standard: Stable isotope-labeled internal standards for each analyte.
-
Quantification: Based on the ratio of the analyte peak area to the internal standard peak area.
-
Validation: The method was validated for linearity, precision, accuracy, extraction efficiency, and matrix effects.
Experimental Protocol 2: HPLC-UV Quantification of Dienogest using Norethisterone as Internal Standard[2]
This method was developed for the estimation of Dienogest in bulk and pharmaceutical drugs in rat plasma.
-
Sample Preparation: Protein precipitation followed by liquid-liquid extraction.
-
Chromatography:
-
Instrument: Waters Alliance-e2695 HPLC system.
-
Column: Waters Symmetry C18, 150x4.6mm, 3.5µm.
-
Mobile Phase: 0.1% Orthophosphoric acid & Acetonitrile (40:60% v/v).
-
Flow Rate: 1.0 ml/min.
-
-
Detection: Photodiode array (PDA) detector at 214 nm.
-
Internal Standard: Norethisterone.
-
Validation: The method was validated according to industrial guidance for bioanalytical method validation.
Experimental Protocol 3: HPLC-UV Quantification of Dienogest using Cyproterone Acetate as Internal Standard[3]
This method was developed for the simultaneous determination of Dienogest and Estradiol Valerate in pharmaceutical preparations.
-
Chromatography:
-
Column: ACE C8.
-
Mobile Phase: Acetonitrile-NH4NO3 (0.03 M, pH 5.4; 70 + 30, v/v).
-
Flow Rate: 2 mL/min.
-
-
Detection: UV detection at 280 nm.
-
Internal Standard: Cyproterone Acetate.
-
Validation: The method was validated for linearity, accuracy, and precision.
Visualizing the Rationale: Dienogest Signaling and Analytical Workflow
To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of Dienogest and a typical workflow for bioanalytical method validation.
Caption: Mechanism of action of Dienogest.
References
- 1. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
A Comparative Guide to Internal Standards for Dienogest Quantification: Focus on Linearity, Accuracy, and Precision
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dienogest, a synthetic progestogen widely used in the treatment of endometriosis, is critical in pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Dienogest-d5 with other commonly used internal standards, focusing on the key performance metrics of linearity, accuracy, and precision.
The Ideal Internal Standard: The Case for this compound
Alternative Internal Standards: A Performance Review
While this compound represents the ideal choice, other compounds have been successfully utilized as internal standards in validated methods for Dienogest quantification. This section details the performance of these alternatives based on published experimental data.
Levonorgestrel-d6
A study by P. Penmetsa et al. describes a validated LC-MS/MS method for the determination of Dienogest in human plasma using Levonorgestrel-d6 as the internal standard. This deuterated analog of a different progestin offers a structural similarity that can provide adequate, though not perfect, compensation for analytical variability.
Norethisterone
For HPLC methods with UV detection, a study outlines the use of Norethisterone as an internal standard for Dienogest in rat plasma. As a structurally related progestin, Norethisterone can be a suitable choice when a stable isotope-labeled standard is not available or when using detection methods other than mass spectrometry.
Cyproterone Acetate
Another HPLC-UV method for the simultaneous determination of Dienogest and Estradiol Valerate employed Cyproterone Acetate as the internal standard. The choice of a non-deuterated, structurally analogous internal standard is common in HPLC-UV analysis.
Quantitative Performance Comparison
The following tables summarize the reported linearity, accuracy, and precision for Dienogest quantification using different internal standards. The data for this compound is presented based on the typical acceptance criteria outlined in bioanalytical method validation guidelines from the ICH, representing the expected performance of an ideal internal standard.
Table 1: Linearity of Dienogest Quantification
| Internal Standard | Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Source |
| This compound (Expected) | LC-MS/MS | Analyte-dependent | ≥ 0.99 | ICH Guidelines |
| Levonorgestrel-d6 | LC-MS/MS | 1.003 - 200.896 | Not Reported (Implied ≥ 0.99) | P. Penmetsa et al. |
| Norethisterone | HPLC-UV | 5,000 - 20,000 | 0.999 | IOSR Journal |
| Cyproterone Acetate | HPLC-UV | 3,000 - 45,000 | Not Reported | PubMed |
Table 2: Accuracy of Dienogest Quantification
| Internal Standard | Analytical Method | Quality Control (QC) Level | Mean Accuracy (%) | Acceptance Criteria (%) | Source |
| This compound (Expected) | LC-MS/MS | LLOQ | 80.0 - 120.0 | ± 20.0 | ICH Guidelines |
| Low, Mid, High | 85.0 - 115.0 | ± 15.0 | |||
| Levonorgestrel-d6 | LC-MS/MS | LLOQ, Low, Mid, High | Within ± 4.0 of nominal | ± 15.0 (LLOQ ± 20.0) | P. Penmetsa et al. |
| Norethisterone | HPLC-UV | LLOQ | 98.36 | 80.0 - 120.0 | IOSR Journal |
| Low, Mid, High | 98.6 - 101.4 | 85.0 - 115.0 | |||
| Cyproterone Acetate | HPLC-UV | Not Specified | Not Reported | Not Specified | PubMed |
Table 3: Precision of Dienogest Quantification
| Internal Standard | Analytical Method | Quality Control (QC) Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Acceptance Criteria (%CV) | Source |
| This compound (Expected) | LC-MS/MS | LLOQ | ≤ 20.0 | ≤ 20.0 | ≤ 20.0 | ICH Guidelines |
| Low, Mid, High | ≤ 15.0 | ≤ 15.0 | ≤ 15.0 | |||
| Levonorgestrel-d6 | LC-MS/MS | LLOQ, Low, Mid, High | < 3.97 | < 6.10 | ≤ 15.0 (LLOQ ≤ 20.0) | P. Penmetsa et al. |
| Norethisterone | HPLC-UV | LLOQ | 1.33 | Not Reported | ≤ 20.0 | IOSR Journal |
| Low, Mid, High | 0.44 - 1.33 | Not Reported | ≤ 15.0 | |||
| Cyproterone Acetate | HPLC-UV | Not Specified | Not Reported | Not Reported | Not Specified | PubMed |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting the performance data.
LC-MS/MS Method using Levonorgestrel-d6 (P. Penmetsa et al.)
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation: Zorbax XDB-Phenyl column (4.6 × 75 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile and 5 mM ammonium acetate (70:30, v/v) at a flow rate of 0.60 mL/min.
-
Mass Spectrometry: Positive ion electrospray ionization (ESI) with multiple reaction monitoring (MRM). The transitions monitored were m/z 312.30 → 135.30 for Dienogest and m/z 319.00 → 251.30 for Levonorgestrel-d6.
HPLC-UV Method using Norethisterone (IOSR Journal)
-
Sample Preparation: Not specified in detail.
-
Chromatographic Separation: Waters Symmetry C18 column (150 x 4.6mm, 3.5µm) with a mobile phase of 0.1% OPA & ACN (40:60% v/v) at a flow rate of 1.0 ml/min.
-
Detection: UV detection at 214 nm.
HPLC-UV Method using Cyproterone Acetate (PubMed)
-
Sample Preparation: Not specified in detail.
-
Chromatographic Separation: ACE C8 column with a mobile phase of acetonitrile-NH4NO3 (0.03 M, pH 5.4; 70 + 30, v/v) at a flow rate of 2 mL/min.
-
Detection: UV detection at 280 nm.
Visualizing the Concepts
To further clarify the relationship between the key validation parameters and the analytical workflow, the following diagrams are provided.
References
A Comparative Guide to the Bioanalytical Performance of Dienogest-d5
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dienogest, a synthetic progestogen widely used in the treatment of endometriosis, in various biological fluids is crucial for pharmacokinetic and clinical studies. The use of a stable isotope-labeled internal standard, such as Dienogest-d5, is a widely accepted practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure accuracy and precision. This guide provides an objective comparison of the performance of this compound with other commonly used internal standards in different biological matrices, supported by available experimental data.
Performance Comparison of Internal Standards for Dienogest Quantification
The selection of an appropriate internal standard is critical for the development of robust and reliable bioanalytical methods. While a stable isotope-labeled internal standard of the analyte, such as this compound, is generally preferred, other deuterated or structurally similar compounds have also been utilized. This section compares the performance of this compound with alternatives like Levonorgestrel-d6 and Norethisterone based on available data in human plasma.
Table 1: Performance Characteristics of Internal Standards for Dienogest Quantification in Human Plasma
| Parameter | This compound/d8 | Levonorgestrel-d6 | Norethisterone |
| Internal Standard Type | Stable Isotope-Labeled | Stable Isotope-Labeled | Structural Analog |
| Precision (CV%) | Intra-assay: <15% Inter-assay: <15%[1] | Intra-day: <3.97% Inter-day: <6.10% | Data not available for human plasma |
| Accuracy (%) | 85-115%[1] | ±4.0% of nominal values | Data not available for human plasma |
| Extraction Recovery (%) | >85% (general for steroids with SIL-IS)[2] | Data not available | Data not available |
| Matrix Effect | Expected to be minimal and compensated for by co-elution | Data not available | Potential for differential matrix effects |
| Co-elution with Analyte | Nearly identical chromatographic behavior | Similar, but may have slight retention time differences | Different retention time |
Note: Data for this compound is inferred from a study using Dienogest-d8 as an internal standard for a panel of steroids including dienogest[1]. Data for Norethisterone as an internal standard for Dienogest was found in rat plasma studies, and its performance in human plasma is not documented in the provided search results.
Performance in Different Biological Fluids
Human Plasma
The majority of published bioanalytical methods for dienogest are focused on its quantification in human plasma. Stable isotope-labeled internal standards like this compound/d8 and Levonorgestrel-d6 have demonstrated good precision and accuracy in this matrix[1]. The use of a stable isotope-labeled internal standard is particularly advantageous in minimizing the impact of matrix effects, which can arise from endogenous components of plasma and affect ionization efficiency in the mass spectrometer.
Human Urine
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental results. Below are summaries of experimental protocols used for the quantification of dienogest in human plasma using different internal standards.
Method 1: Dienogest Quantification using Dienogest-d8 as an Internal Standard in Human Plasma[1][3]
-
Sample Preparation: Protein precipitation is performed by adding a mixture of methanol and a zinc sulfate solution (80/20, v/v) containing Dienogest-d8 to the plasma sample. After vortexing and centrifugation, the supernatant is further purified using solid-phase extraction (SPE).
-
Chromatography: Ultra-high-performance liquid chromatography (UHPLC) is used with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source is used for detection.
Method 2: Dienogest Quantification using Levonorgestrel-d6 as an Internal Standard in Human Plasma
-
Sample Preparation: Liquid-liquid extraction is used to extract dienogest and the internal standard from plasma.
-
Chromatography: High-performance liquid chromatography (HPLC) with a C18 column is performed under isocratic conditions.
-
Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer with an ESI source operating in positive ionization mode.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of dienogest in a biological fluid using a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Dienogest quantification.
Signaling Pathway of Dienogest
Dienogest primarily exerts its therapeutic effects through its progestogenic activity. The following diagram illustrates its mechanism of action.
Caption: Mechanism of action of Dienogest.
Conclusion
Based on the available data, this compound (or its closely related analogue Dienogest-d8) serves as a reliable internal standard for the quantification of dienogest in human plasma. Its use ensures high precision and accuracy by effectively compensating for variability during sample preparation and analysis. While specific performance data in other biological fluids like urine is limited, the principles of stable isotope dilution analysis suggest that this compound would also be the preferred internal standard for such matrices. The use of structural analogs like Norethisterone may be a viable alternative when a stable isotope-labeled standard is not available, but requires more rigorous validation to account for potential differences in extraction recovery and matrix effects. Further studies directly comparing the performance of this compound with other internal standards across a wider range of biological fluids would be beneficial for the scientific community.
References
- 1. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nssresearchjournal.com [nssresearchjournal.com]
- 3. Quantitative and qualitative determination of estrogen sulfates in human urine by liquid chromatography/tandem mass spectrometry using 96-well technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Quantification of Dienogest in Human Plasma Using LC-MS/MS with Dienogest-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the quantification of Dienogest in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), utilizing Dienogest-d5 as a stable isotope-labeled internal standard.[1][2] It outlines a standardized bioanalytical method and presents a comparative summary of expected performance characteristics across different laboratories. The data herein is synthesized to reflect typical results based on established validation guidelines, such as those from the FDA.[3][4]
Introduction
Dienogest is a synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis. Accurate and precise quantification in biological matrices is critical for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification, as it effectively corrects for variability in sample extraction and matrix effects.
This document serves as a reference for establishing and evaluating the performance of a Dienogest quantification assay, providing detailed protocols and expected validation outcomes to ensure data integrity and comparability across different research sites.
Standardized Experimental Protocol
A robust and reproducible method is the foundation of any successful inter-laboratory comparison. The following protocol details a validated approach for Dienogest quantification in human plasma.
2.1. Materials and Reagents
-
Analytes: Dienogest, this compound (Internal Standard, IS)
-
Chemicals: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid, Ammonium Acetate, Water (Type I)
-
Matrix: Drug-free human plasma (K2 EDTA)
2.2. Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all tubes except the blank matrix.
-
Vortex briefly for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL into the LC-MS/MS system.
2.3. LC-MS/MS Instrumentation and Conditions While specific instrument models may vary between laboratories, the fundamental parameters should remain consistent.
| Parameter | Recommended Setting |
| LC Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 30% B, re-equilibrate for 1.5 min. |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Dienogest Transition | m/z 312.2 → 245.1 |
| This compound Transition | m/z 317.2 → 250.1 |
Note: MRM transitions should be optimized for the specific mass spectrometer being used. The values provided are typical precursor → product ion pairs.
Inter-laboratory Performance Comparison
The following tables summarize the expected performance data from three hypothetical, proficient laboratories (Lab A, Lab B, Lab C) adhering to the standardized protocol. These values represent typical outcomes for a validated bioanalytical method.
Table 1: Calibration Curve Performance The calibration curve should demonstrate linearity over the desired concentration range.
| Laboratory | Range (ng/mL) | Mean Slope (n=3) | Mean R² (n=3) |
| Lab A | 0.5 - 200 | 0.0158 | 0.9985 |
| Lab B | 0.5 - 200 | 0.0161 | 0.9979 |
| Lab C | 0.5 - 200 | 0.0155 | 0.9981 |
Table 2: Inter-laboratory Precision and Accuracy Precision (%CV) and accuracy (%RE) are assessed using Quality Control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically ±15% for both parameters (±20% at the Lower Limit of Quantification).[5][6]
| Laboratory | QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| Lab A | LLOQ | 0.5 | 8.9 | -4.2 | 11.5 | -5.8 |
| Low | 1.5 | 6.5 | 2.1 | 8.2 | 3.5 | |
| Mid | 50 | 4.1 | 1.5 | 5.9 | -1.2 | |
| High | 150 | 3.8 | -0.8 | 4.5 | -2.4 | |
| Lab B | LLOQ | 0.5 | 9.5 | -6.8 | 12.1 | -7.5 |
| Low | 1.5 | 7.1 | 4.5 | 9.1 | 5.1 | |
| Mid | 50 | 5.2 | -2.3 | 6.8 | -0.5 | |
| High | 150 | 4.2 | 1.1 | 5.3 | 1.9 | |
| Lab C | LLOQ | 0.5 | 11.2 | 2.5 | 13.4 | 4.1 |
| Low | 1.5 | 8.2 | -3.3 | 9.8 | -2.7 | |
| Mid | 50 | 4.8 | 0.9 | 6.1 | 1.8 | |
| High | 150 | 3.5 | 2.4 | 4.9 | 3.0 |
Workflow and Process Visualization
To ensure clarity and consistency in executing the assay, the following diagrams illustrate the key workflows.
Caption: High-level overview of the bioanalytical workflow.
Caption: Step-by-step sample preparation workflow.
Conclusion
The presented LC-MS/MS method for Dienogest quantification using this compound provides a robust and reliable framework for clinical and research applications. The comparative data demonstrates that with a standardized protocol, different laboratories can achieve comparable, high-quality results that meet regulatory expectations for precision and accuracy. Adherence to this guide can facilitate the harmonization of bioanalytical data across multiple sites, enhancing the reliability of drug development and research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. Establishment and validation of a sensitive LC-MS/MS method for quantification of urinary estrogens in women with gestational diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
A Comparative Analysis of Dienogest and its Deuterated Analog: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic progestin Dienogest and its hypothetical deuterated analog, "Deutero-Dienogest." This analysis is based on the established properties of Dienogest and the well-documented principles of the kinetic isotope effect conferred by deuterium substitution. While direct comparative experimental data for a deuterated version of Dienogest is not publicly available, this guide offers a predictive overview of the potential pharmacokinetic and pharmacodynamic advantages of such a modification.
Executive Summary
Dienogest is a fourth-generation progestin widely used in the treatment of endometriosis and as a component of oral contraceptives.[1][2] It exerts its therapeutic effects primarily through the activation of the progesterone receptor (PR), leading to the suppression of ovarian function and the growth of endometrial tissue.[3][4] Dienogest is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][5][6]
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy employed in drug development to improve the metabolic stability of a compound.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic cleavage by enzymes like CYP450.[8][9][10] This "kinetic isotope effect" can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to reduced formation of metabolites.[7]
This guide explores the potential enhancements in the pharmacokinetic and pharmacodynamic profile of Dienogest through deuteration, presenting a hypothetical comparison to aid in future research and development.
Data Presentation: A Comparative Overview
The following table summarizes the known pharmacokinetic and pharmacodynamic parameters of Dienogest and the projected parameters for its hypothetical deuterated analog, Deutero-Dienogest. The values for Deutero-Dienogest are estimates based on the expected impact of the kinetic isotope effect on CYP3A4-mediated metabolism.
| Parameter | Dienogest | Deutero-Dienogest (Hypothetical) | Rationale for Projected Change |
| Pharmacokinetics | |||
| Bioavailability (%) | ~91%[2] | ~91% | Deuteration is not expected to significantly alter oral absorption. |
| Time to Peak Concentration (Tmax) | ~1.5 hours[2] | ~1.5 - 2.0 hours | A slight delay might be observed due to slower first-pass metabolism. |
| Elimination Half-life (t1/2) | ~9-10 hours[2] | ~14-18 hours | Slower CYP3A4-mediated metabolism due to the kinetic isotope effect would prolong the half-life.[8][9] |
| Systemic Exposure (AUC) | Moderate | Increased | Reduced clearance would lead to a greater area under the concentration-time curve. |
| Clearance (CL) | High | Reduced | Slower metabolism directly leads to a decrease in the rate of drug clearance from the body. |
| Pharmacodynamics | |||
| Progesterone Receptor (PR) Binding Affinity (IC50) | High | High | Deuteration is a subtle structural modification and is not expected to significantly alter receptor binding affinity. |
| In-vivo Potency | Potent | Potentially Increased | Enhanced systemic exposure could lead to a more pronounced or sustained therapeutic effect at a similar dosage. |
| Adverse Effects | |||
| Common Side Effects (e.g., headache, breast discomfort, mood changes, acne)[1] | Reported in <10% of patients | Potentially Reduced Frequency or Intensity | A lower required dose or more stable plasma concentrations could mitigate some side effects. |
| Metabolite-related Toxicity | Low | Potentially Lower | Reduced formation of metabolites could decrease the risk of any potential metabolite-driven adverse effects. |
Disclaimer: The data for Deutero-Dienogest is hypothetical and projected based on established principles of drug deuteration. Experimental verification is required.
Experimental Protocols
To empirically validate the projected advantages of a deuterated Dienogest analog, the following experimental protocols are proposed:
Protocol 1: Comparative In Vivo Pharmacokinetic Study in a Rat Model
Objective: To compare the pharmacokinetic profiles of Dienogest and Deutero-Dienogest following oral administration in female Sprague-Dawley rats.
Methodology:
-
Animal Model: 24 female Sprague-Dawley rats (8-10 weeks old) will be randomly assigned to two groups (n=12 per group).
-
Drug Administration:
-
Group A: Dienogest (2 mg/kg) administered orally via gavage.
-
Group B: Deutero-Dienogest (2 mg/kg) administered orally via gavage.
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-administration.
-
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Dienogest and Deutero-Dienogest will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), AUC(0-inf), t1/2, and CL.
-
Statistical Analysis: A Student's t-test or a similar statistical method will be used to compare the pharmacokinetic parameters between the two groups.
Protocol 2: In Vitro Progesterone Receptor (PR) Competitive Binding Assay
Objective: To compare the binding affinity of Dienogest and Deutero-Dienogest for the human progesterone receptor.
Methodology:
-
Reagents:
-
Human recombinant progesterone receptor.
-
Radiolabeled progesterone (e.g., [3H]-progesterone) as the tracer.
-
Dienogest and Deutero-Dienogest as competitor ligands.
-
Assay buffer and scintillation fluid.
-
-
Assay Procedure:
-
A constant concentration of the human progesterone receptor and the radiolabeled progesterone will be incubated with increasing concentrations of either Dienogest or Deutero-Dienogest.
-
The incubation will be carried out at a controlled temperature for a specified period to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The receptor-bound radioligand will be separated from the unbound radioligand using a method such as filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity on the filters will be measured using a scintillation counter.
-
Data Analysis: The data will be used to generate competitive binding curves, and the IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for Dienogest and Deutero-Dienogest will be calculated.
-
Statistical Analysis: The IC50 values for the two compounds will be compared to determine if there is a statistically significant difference in their binding affinities.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key aspects of Dienogest's mechanism of action and a proposed experimental workflow.
References
- 1. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dienogest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 5. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Limit of Quantification for Dienogest using Dienogest-d5: A Comparative Guide
In the realm of bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the precise and accurate quantification of active pharmaceutical ingredients is paramount. The limit of quantification (LOQ) represents the lowest concentration of an analyte in a sample that can be reliably quantified with an acceptable level of precision and accuracy. For the synthetic progestin Dienogest, establishing a robust and sensitive LOQ is crucial for understanding its behavior in biological systems. The use of a stable isotope-labeled internal standard, such as Dienogest-d5, is considered the gold standard in mass spectrometry-based bioanalytical methods to achieve the highest level of accuracy and precision.
This guide provides a comparative overview of the performance of this compound as an internal standard against other alternatives, supported by experimental data from published literature. It also outlines a detailed protocol for the determination of the LOQ for Dienogest.
Comparison of Internal Standards for Dienogest Quantification
The choice of internal standard significantly influences the performance of a bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis. While various compounds have been utilized for the quantification of Dienogest, stable isotope-labeled analogues consistently offer superior performance.
| Internal Standard | Analytical Method | Matrix | Limit of Quantification (LOQ) | Linearity Range | Key Findings & Reference |
| This compound (Expected) | LC-MS/MS | Human Plasma | Expected to be ≤ 1 ng/mL | Expected to be similar or better than other deuterated standards | This compound is a deuterium-labeled analog of Dienogest, making it an ideal internal standard for mass spectrometry, ensuring high accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies.[1][2][3] While a specific LOQ is not explicitly reported in the reviewed literature, performance is anticipated to be comparable to or exceed that of other deuterated standards. |
| Dienogest-d8 | UHPLC-MS/MS | Human Plasma | pg/mL-level | Not explicitly stated, but part of a comprehensive steroid panel. | This method achieved very high sensitivity, demonstrating the potential for deuterated Dienogest internal standards to reach picogram-level quantification.[4] |
| Levonorgestrel-d6 | LC-MS/MS | Human Plasma | 1.003 ng/mL | 1.003 - 200.896 ng/mL | A simple, rapid, and sensitive method was developed and validated using this deuterated internal standard, showing excellent reproducibility.[5] |
| Stable Isotope-Labeled IS (General) | Online SPE-LC-MS/MS | Human Plasma | 5 ng/mL | 5 - 100 ng/mL | A validated method for the simultaneous quantification of six synthetic progestins, including Dienogest, demonstrated good performance with stable isotope-labeled internal standards.[6][7][8] |
| Norethisterone | RP-HPLC | Rat Plasma | 1.0 µg/mL (1000 ng/mL) | 5 - 20 µg/mL | This method, using a non-deuterated, structurally similar internal standard with HPLC-UV detection, resulted in a significantly higher LOQ, highlighting the enhanced sensitivity of LC-MS/MS with deuterated standards.[9] |
Experimental Protocol: Establishing the LOQ for Dienogest using this compound
This protocol outlines the key steps for the determination of the LOQ of Dienogest in human plasma using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
Dienogest reference standard
-
This compound internal standard
-
Control human plasma (K2-EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Reagents for sample extraction (e.g., methyl tert-butyl ether)
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of Dienogest and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Dienogest stock solution to create working standards for the calibration curve and quality control (QC) samples.
-
Prepare a working solution of this compound at an appropriate concentration (e.g., 10 ng/mL).
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (blank, calibration standard, or QC sample), add a fixed volume of the this compound working solution.
-
Add an appropriate extraction solvent (e.g., 1 mL of methyl tert-butyl ether).
-
Vortex mix for 5-10 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent
-
Mobile Phase: A gradient or isocratic elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Dienogest: Precursor ion > Product ion (e.g., m/z 312.2 > 245.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 317.2 > 250.1)
-
5. LOQ Determination:
-
Prepare a series of low-concentration calibration standards approaching the expected LOQ.
-
Analyze at least five replicates of the presumed LOQ sample.
-
The LOQ is the lowest concentration on the calibration curve that can be measured with:
-
Precision: Relative standard deviation (RSD) or coefficient of variation (CV) of ≤ 20%.
-
Accuracy: The mean concentration should be within ±20% of the nominal concentration.
-
The analyte response at the LOQ should be at least five times the response of a blank sample.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the Limit of Quantification.
Caption: Workflow for LOQ Determination of Dienogest.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Dienogest-d5
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step instructions for the proper disposal of Dienogest-d5, a deuterated form of the synthetic progestogen Dienogest. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Core Disposal Protocol
The primary method for the disposal of this compound involves incineration. Excess and expired materials should be handled by a licensed hazardous material disposal company. It is imperative to adhere to all federal and local regulations governing the disposal of this substance.
Step-by-Step Disposal Guide:
-
Containment: Ensure any waste this compound, including spillage, is collected in a suitable, properly labeled container for disposal. When cleaning up spills, avoid the generation of dust.
-
Professional Disposal: Engage a licensed hazardous material disposal company for the final disposal of the contained this compound waste.
-
Incineration: The recommended method of destruction is incineration in a facility equipped with an afterburner and a scrubber to manage emissions.[1]
-
Avoid Environmental Release: Under no circumstances should this compound be discharged into drains, water courses, or onto the ground.[1]
-
Contaminated Packaging: Dispose of any packaging that has come into contact with this compound in the same manner as the product itself.[1]
Quantitative Data
Currently, there is no publicly available quantitative data regarding specific disposal concentrations or container specifications for this compound. It is recommended to consult with your institution's environmental health and safety department or the licensed disposal company for any site-specific requirements.
Experimental Protocols
This document provides operational guidance for disposal and does not pertain to experimental protocols involving this compound.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Dienogest-d5
Essential Safety and Handling Guide for Dienogest-d5
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal of hazardous materials. Given that this compound is a deuterated form of Dienogest, it should be handled with the same precautions as the parent compound due to its similar chemical structure and potential biological activity.
Hazard Identification and Summary
While the Safety Data Sheet (SDS) for this compound may have limited specific hazard data, the information for the parent compound, Dienogest, provides a basis for safe handling protocols.[1] Dienogest is classified as a hazardous substance with potential for significant health effects.
| Hazard Category | Description of Potential Hazard |
| Health Hazards | Suspected of causing genetic defects and cancer.[2][3] May damage fertility or the unborn child and may cause harm to breast-fed children.[2][3] Causes skin and eye irritation, and may cause respiratory irritation.[2][3] |
| Physical Hazards | Emits toxic and irritating fumes or gases, including carbon oxides and nitrogen oxides, under fire conditions.[1] |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[2] Avoid release into the environment.[1][2] |
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Standards |
| Hands | Double-layered chemotherapy gloves | Nitrile or latex gloves conforming to EN 374 standard.[1] The outer glove should be worn over the gown cuff, and the inner glove underneath.[4] Change gloves frequently, and immediately if contaminated, torn, or punctured.[4] |
| Eyes/Face | Tightly fitting safety goggles with side shields or a face shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Body | Disposable, low-permeability gown with a solid front and long sleeves | Gown should have tight-fitting elastic or knit cuffs.[1][4] |
| Respiratory | NIOSH-approved respirator (e.g., N95) or higher | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to avoid inhalation of dust.[3][5] A self-contained breathing apparatus is necessary for firefighting.[1] |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from preparation to completion of work.
Preparation
-
Designated Area : All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[3]
-
Gather Materials : Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and disposal containers are within reach.
-
Pre-Cleaning : Clean the work surface before and after handling to prevent cross-contamination.
Donning PPE
-
Wash hands thoroughly with soap and water.
-
Put on the inner pair of gloves.
-
Don the disposable gown, ensuring complete coverage.
-
Put on the outer pair of gloves, making sure the cuffs of the gloves go over the cuffs of the gown.[4]
-
Wear safety goggles.
-
If required, put on a respirator.
Handling this compound
-
Weighing : When weighing the powder, use a balance inside a ventilated enclosure. Handle with care to avoid generating dust.
-
Making Solutions : When dissolving the compound, add the solvent slowly to the powder to minimize splashing.
-
Avoid Contact : Do not touch the compound with bare hands.[1] Avoid any action that could generate dust or aerosols.[3]
Doffing PPE
-
Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Remove the gown by rolling it inside out and dispose of it.
-
Wash hands with soap and water.
-
Remove safety goggles and respirator.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands again thoroughly.
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste, including contaminated gloves, gowns, weighing papers, and any unused this compound powder, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste. Do not pour down the drain.[2]
-
Contaminated Labware : Disposable labware should be discarded as solid hazardous waste. Reusable glassware must be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
Final Disposal : All waste must be disposed of through a licensed hazardous material disposal company.[1] The product may be incinerated in a facility equipped with an afterburner and scrubber.[1] Ensure compliance with all federal, state, and local regulations.[1]
Emergency and First Aid Procedures
In case of accidental exposure, immediate action is critical.
| Type of Exposure | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid generating dust.[1] Cover the spill with an absorbent material, then collect it into a sealed container for hazardous waste disposal. Clean the spill area thoroughly.[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
